5'-Carboxy Meloxicam
Description
Properties
IUPAC Name |
2-[(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S2/c1-17-10(12(19)16-14-15-6-8(24-14)13(20)21)11(18)7-4-2-3-5-9(7)25(17,22)23/h2-6,18H,1H3,(H,20,21)(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQQFYLGAZXHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156432 | |
| Record name | 5-Carboxy meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130262-93-0 | |
| Record name | 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130262-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxy meloxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxy meloxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CARBOXYMELOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A5OL7FWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Carboxy meloxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 5'-Carboxy Meloxicam: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Carboxy Meloxicam is the principal and pharmacologically inactive metabolite of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Understanding the chemical properties and structure of this metabolite is crucial for comprehensive pharmacokinetic and metabolic studies of Meloxicam. This technical guide provides a detailed overview of the core chemical characteristics of this compound, its metabolic formation, and relevant experimental protocols.
Chemical Structure and Identification
This compound is formed through the oxidation of the 5-methyl group on the thiazolyl ring of Meloxicam.[2] This biotransformation introduces a carboxylic acid functional group, significantly altering the physicochemical properties of the parent compound.
Chemical Structure:
-
IUPAC Name: 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid[3]
-
Molecular Formula: C₁₄H₁₁N₃O₆S₂[3]
-
SMILES String: CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O
-
InChI Key: MTQQFYLGAZXHTB-UHFFFAOYSA-N
Physicochemical Properties
The addition of a carboxyl group to Meloxicam to form this compound results in a molecule with increased polarity. This is reflected in its physicochemical properties, which are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 381.38 g/mol | [4] |
| Appearance | Pale brown to brown solid | |
| Melting Point | >200 °C (with decomposition) | |
| Solubility | Slightly soluble in DMSO | |
| Calculated LogP | 1.5 | [3] |
| Predicted pKa | Acidic pKa (Thiazole COOH): ~3.5-4.5 Acidic pKa (Enolic OH): ~4.0-5.0 Basic pKa (Thiazole N): ~1.0-2.0 | Predicted based on chemical structure |
Metabolic Pathway
This compound is the end-product of the primary metabolic pathway of Meloxicam in humans. This pathway is initiated by the hydroxylation of the 5-methyl group of Meloxicam to form 5'-hydroxymethyl Meloxicam, which is subsequently oxidized to this compound.[2] This metabolic process is primarily mediated by cytochrome P450 enzymes, with CYP2C9 playing the major role and CYP3A4 contributing to a lesser extent.[2]
Experimental Protocols
Synthesis and Purification
Detailed experimental protocols for the direct chemical synthesis of this compound are not extensively reported in the public domain, as it is primarily generated for use as a reference standard, often produced via biological methods or custom synthesis. However, a general approach for its synthesis would involve the oxidation of 5'-hydroxymethyl Meloxicam.
Hypothetical Synthesis Workflow:
References
- 1. MoKa - pKa modelling [moldiscovery.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Carboxy Meloxicam CAS number and molecular weight
An In-depth Technical Guide to 5'-Carboxy Meloxicam
This technical guide provides comprehensive information on this compound, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document is intended for researchers, scientists, and professionals in drug development, offering key data, metabolic pathways, and analytical methodologies.
Core Data Summary
Key quantitative data for this compound are summarized below. This information is crucial for substance identification, quantification, and experimental design.
| Parameter | Value | References |
| CAS Number | 130262-93-0 | [1][2][3] |
| Molecular Weight | 381.38 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₁N₃O₆S₂ | [1][2][3][4] |
| Alternate Names | 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid | [1] |
Metabolism of Meloxicam to this compound
Meloxicam is extensively metabolized in the liver into four primary metabolites, with this compound being the major inactive metabolite.[5][6][7] The metabolic cascade is initiated by the hydroxylation of the 5'-methyl group of Meloxicam to form 5'-hydroxymethyl meloxicam. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[5][8] Subsequently, the intermediate 5'-hydroxymethyl meloxicam is further oxidized to yield this compound.[8][9] This final conversion step does not involve cytochrome P450 enzymes.[8]
Experimental Protocols
Quantification of this compound in Oral Fluid by LC-MS/MS
A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of meloxicam and its primary metabolite, this compound, in oral fluid samples.[10]
Sample Preparation:
-
Collect oral fluid samples.
-
Prepare a calibration curve by adding known standard concentrations of this compound to blank oral fluid samples. Concentrations can range from 0.61 ng/mL to 625 ng/mL.[10]
-
Store all samples at -20 °C until analysis.[10]
Chromatographic Conditions:
-
Column: Shim-Pack XR-ODS (75 L × 2.0 mm) with a C18 pre-column.[10]
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (80:20, v/v).[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40 °C.[10]
-
Total Run Time: 5 minutes.[10]
Mass Spectrometry Detection:
The method utilizes a tandem mass spectrometer for detection and quantification, ensuring high selectivity and sensitivity.[10] The validation of this methodology demonstrated linearity, accuracy, precision, and stability within acceptable ranges.[10] The lower limit of quantification (LLOQ) for this compound in oral fluid was determined to be 0.6103 ng/mL.[10]
References
- 1. scbt.com [scbt.com]
- 2. This compound - CAS - 130262-93-0 | Axios Research [axios-research.com]
- 3. 5-Carboxy Meloxicam - Opulent Pharma [opulentpharma.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Meloxicam - Wikipedia [en.wikipedia.org]
- 6. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. 5-Hydroxymethyl Meloxicam|High Purity|CAS 130262-92-9 [benchchem.com]
- 10. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Role of 5'-Carboxy Meloxicam in the Metabolic Cascade of Meloxicam
For Immediate Release
This technical guide provides an in-depth exploration of the metabolic pathway of meloxicam, with a specific focus on the pivotal role of its major metabolite, 5'-Carboxy Meloxicam. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the formation, quantification, and enzymatic transformation of meloxicam, presenting a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: Meloxicam and its Metabolic Fate
Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its extensive hepatic metabolism. Meloxicam is biotransformed into four primary, pharmacologically inactive metabolites, ensuring its clearance from the body.[1][2][3][4] Among these, this compound is the most abundant, representing a critical endpoint in the drug's detoxification pathway.[5] Understanding the nuances of this metabolic cascade is essential for predicting drug-drug interactions, assessing patient-specific metabolic capacities, and advancing the development of safer and more effective anti-inflammatory therapies.
The Metabolic Pathway of Meloxicam to this compound
The biotransformation of meloxicam is a two-step oxidative process primarily occurring in the liver.
Step 1: Hydroxylation to 5'-Hydroxymethyl Meloxicam
The initial and rate-limiting step in meloxicam metabolism is the hydroxylation of the 5-methyl group on the thiazolyl moiety, leading to the formation of 5'-hydroxymethyl meloxicam.[5][6][7] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[8][9][10][11][12][13][14] The significant involvement of CYP2C9 highlights the potential for genetic polymorphisms to influence meloxicam's metabolism and, consequently, its efficacy and safety profile.[15][16][17]
Step 2: Oxidation to this compound
Subsequently, the intermediate metabolite, 5'-hydroxymethyl meloxicam, undergoes further oxidation to yield the stable and final major metabolite, this compound.[5][6][7][9][18] Notably, this second oxidative step is not mediated by cytochrome P450 enzymes.[9][19] While the specific enzyme(s) responsible have not been definitively identified in the reviewed literature, it is hypothesized that cytosolic enzymes such as aldehyde dehydrogenases may be involved.
The formation of this compound, which accounts for approximately 60% of an administered meloxicam dose, is a crucial detoxification step, as this metabolite is pharmacologically inactive and readily excreted in both urine and feces.[2][3][5][12]
Figure 1: Meloxicam Metabolic Pathway.
Quantitative Analysis of Meloxicam Metabolism
The quantification of meloxicam and its metabolites is fundamental to pharmacokinetic and metabolic studies. The following tables summarize key quantitative data gathered from the literature.
| Parameter | Value | Reference |
| Parent Drug (Meloxicam) | ||
| Elimination Half-Life (t½) | ~20 hours | [2][3][4] |
| Plasma Clearance (CL) | 7-8 mL/min | [4] |
| Metabolites | ||
| This compound | ~60% of dose | [5] |
| 5'-Hydroxymethyl Meloxicam | ~9% of dose | [14] |
Table 1: Pharmacokinetic and Metabolic Parameters of Meloxicam
| Analyte | Matrix | Method | Linear Range | LLOQ | Reference |
| This compound | Human Plasma | LC-MS/MS | 2 - 100 ng/mL | 2 ng/mL | [8] |
| This compound | Oral Fluid | LC-MS/MS | 0.61 - 625 ng/mL | 0.6103 ng/mL | [11][20] |
| Meloxicam | Human Plasma | HPLC-UV | 10 - 2400 ng/mL | 10 ng/mL | [21] |
Table 2: Bioanalytical Method Parameters for this compound and Meloxicam
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| CYP2C9 | Meloxicam | 9.6 | 8.4 | [9][22] |
| CYP3A4 | Meloxicam | 475 | 23 | [9][22] |
Table 3: Enzyme Kinetics for the Formation of 5'-Hydroxymethyl Meloxicam
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for studying meloxicam metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of meloxicam and identify its primary metabolites.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Meloxicam
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard (e.g., piroxicam)
2. Incubation Procedure:
-
Prepare a working solution of meloxicam in phosphate buffer.
-
In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and meloxicam working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.
3. Sample Processing and Analysis:
-
Vortex the terminated reaction mixtures to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS or HPLC-UV method to quantify the remaining meloxicam and the formation of 5'-hydroxymethyl meloxicam and this compound.
Figure 2: Experimental Workflow for In Vitro Metabolism.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a sensitive and selective method for the quantification of this compound in a biological matrix.[8]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of human plasma, add the internal standard (e.g., isoxicam).
-
Add an appropriate organic extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: XBridge™ C18 or equivalent
-
Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Figure 3: Bioanalytical Workflow for this compound.
Conclusion
This compound is the principal, pharmacologically inactive metabolite of meloxicam, and its formation represents the terminal step in the drug's metabolic clearance. The pathway initiates with CYP2C9 and CYP3A4-mediated hydroxylation to 5'-hydroxymethyl meloxicam, followed by a non-CYP-dependent oxidation to this compound. The elucidation of this pathway, supported by robust quantitative data and detailed experimental protocols, provides a critical framework for ongoing research in drug metabolism and development. A thorough understanding of these metabolic processes is paramount for optimizing therapeutic strategies, predicting potential drug interactions, and ensuring patient safety. Future research should aim to definitively identify the enzymes responsible for the conversion of 5'-hydroxymethyl meloxicam to this compound to further refine our understanding of meloxicam's disposition.
References
- 1. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of meloxicam. A cyclo-oxygenase-2 preferential nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethyl Meloxicam|High Purity|CAS 130262-92-9 [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. noahrflynn.com [noahrflynn.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of Meloxicam in human liver involves cytochromes P4502C9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic analysis of meloxicam in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Metabolic inhibition of meloxicam by specific CYP2C9 inhibitors in Cunninghamella blakesleeana NCIM 687: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ace.as-pub.com [ace.as-pub.com]
- 18. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of meloxicam in human plasma using a HPLC method with UV detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam: insights into the hepatotoxicity of sudoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotransformation of 5'-hydroxymethyl meloxicam to 5'-Carboxy Meloxicam: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meloxicam, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the liver, leading to the formation of pharmacologically inactive metabolites. A critical step in this metabolic cascade is the oxidation of the intermediate metabolite, 5'-hydroxymethyl meloxicam, to its final major metabolite, 5'-carboxy meloxicam. This technical guide provides a comprehensive overview of this biotransformation process, summarizing the enzymatic players, and presenting available quantitative data. This document details the experimental protocols used to elucidate this pathway and provides visual representations of the metabolic and experimental workflows.
Introduction
Meloxicam is primarily eliminated from the body through metabolic processes. The conversion of meloxicam to this compound is a two-step oxidative process. The initial hydroxylation of the 5'-methyl group of meloxicam to form 5'-hydroxymethyl meloxicam is well-characterized and predominantly mediated by cytochrome P450 enzymes. The subsequent oxidation of 5'-hydroxymethyl meloxicam to this compound, however, follows a different enzymatic pathway. Understanding the specifics of this metabolic transformation is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of meloxicam.
The Metabolic Pathway: From Meloxicam to this compound
The metabolic journey from meloxicam to its main inactive metabolite, this compound, involves two key oxidative steps.
Step 1: Formation of 5'-hydroxymethyl meloxicam
The first step is the hydroxylation of the 5'-methyl group on the thiazolyl ring of meloxicam, resulting in the formation of 5'-hydroxymethyl meloxicam. In vitro studies have unequivocally demonstrated that this reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4[1].
Step 2: Formation of this compound from 5'-hydroxymethyl meloxicam
The subsequent oxidation of the 5'-hydroxymethyl group to a carboxylic acid function yields this compound. Notably, this reaction is not catalyzed by cytochrome P450 enzymes[2]. Studies using human hepatocytes have shown the capacity to convert 5'-hydroxymethyl meloxicam to this compound, a conversion that is absent in human liver microsomes[1]. This strongly suggests the involvement of cytosolic enzymes. While the specific enzymes have not been definitively identified in the reviewed literature, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are strong candidates due to their established roles in the oxidation of alcohols to carboxylic acids.
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data for the enzymatic conversion of meloxicam to 5'-hydroxymethyl meloxicam. Currently, there is a lack of specific kinetic data for the subsequent conversion to this compound.
Table 1: Michaelis-Menten Kinetic Constants for the Formation of 5'-hydroxymethyl meloxicam from Meloxicam by Human Liver Microsomes [1]
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
| Human Liver Microsomes (low-affinity component) | 13.6 ± 9.5 | 33.7 ± 24.2 |
| Human Liver Microsomes (high-affinity component) | 381 ± 55.2 | 143 ± 83.9 |
Table 2: Michaelis-Menten Kinetic Constants for the Formation of 5'-hydroxymethyl meloxicam from Meloxicam by Recombinant Human CYP Isoforms [1]
| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |
| CYP2C9 | 9.6 | 8.4 |
| CYP3A4 | 475 | 23 |
Experimental Protocols
In Vitro Metabolism of Meloxicam using Human Liver Microsomes
This protocol is designed to determine the kinetics of the formation of 5'-hydroxymethyl meloxicam from meloxicam.
Materials:
-
Human liver microsomes (pooled)
-
Meloxicam
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of meloxicam in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding a range of concentrations of meloxicam and the NADPH regenerating system. The final volume of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the formation of 5'-hydroxymethyl meloxicam using a validated HPLC or LC-MS/MS method.
-
Calculate the reaction velocity at each substrate concentration and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
In Vitro Metabolism of Meloxicam using Human Hepatocytes
This protocol allows for the investigation of the complete metabolic pathway, including the formation of this compound.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E medium)
-
Meloxicam or 5'-hydroxymethyl meloxicam
-
Acetonitrile (for quenching the reaction and cell lysis)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Thaw and plate human hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Prepare a stock solution of meloxicam or 5'-hydroxymethyl meloxicam in a suitable solvent.
-
Remove the culture medium from the hepatocytes and replace it with fresh medium containing the test compound at various concentrations.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, collect both the culture medium and the cells.
-
To the medium, add an equal volume of ice-cold acetonitrile with an internal standard.
-
For the cell pellet, lyse the cells with acetonitrile containing the internal standard.
-
Combine the medium and cell lysate samples, centrifuge to remove debris, and analyze the supernatant for the presence of meloxicam, 5'-hydroxymethyl meloxicam, and this compound using a validated LC-MS/MS method.
Visualizations
Metabolic Pathway of Meloxicam
Caption: Metabolic pathway of meloxicam to this compound.
Experimental Workflow for In Vitro Metabolism Studies
Caption: Workflow for in vitro meloxicam metabolism studies.
Conclusion
The formation of this compound from 5'-hydroxymethyl meloxicam is a crucial detoxification step in the metabolism of meloxicam. While the initial hydroxylation is well-understood to be mediated by CYP2C9 and CYP3A4, the subsequent oxidation is carried out by non-P450 cytosolic enzymes. Further research is warranted to definitively identify these cytosolic enzymes and characterize their kinetics. This will provide a more complete picture of meloxicam metabolism, aiding in the prediction of its disposition and potential for drug interactions, ultimately contributing to its safer and more effective therapeutic use.
References
5'-Carboxy Meloxicam: A Metabolite Devoid of Significant Pharmacological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam, a widely prescribed non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2. Upon administration, meloxicam undergoes extensive metabolism in the liver, leading to the formation of four major metabolites.[1] Among these, 5'-Carboxy Meloxicam is a principal metabolic product.[2] This technical guide provides a comprehensive overview of the pharmacological activity of this compound, consolidating available data to elucidate its contribution, or lack thereof, to the overall therapeutic and toxicological profile of its parent compound. The evidence overwhelmingly indicates that this compound is a biologically inactive metabolite.[3][1][4][5][6]
Metabolism of Meloxicam
Meloxicam is metabolized predominantly by cytochrome P450 (CYP) enzymes, with CYP2C9 playing a major role and CYP3A4 contributing to a lesser extent.[7] The metabolic pathway leading to this compound involves the initial oxidation of the 5-methyl group on the thiazolyl moiety to form 5'-Hydroxymethyl Meloxicam. This intermediate is subsequently oxidized to the pharmacologically inactive this compound.[2][7]
Figure 1: Metabolic pathway of Meloxicam to this compound.
Pharmacological Activity
Extensive research, including pivotal early studies, has consistently demonstrated that the primary metabolites of meloxicam, including this compound, do not possess significant pharmacological activity.[3][1][4][5][6][8] This lack of activity has been observed in both in vitro and in vivo models relevant to the mechanism of action of NSAIDs.
In Vitro Prostaglandin Biosynthesis Inhibition
The hallmark of NSAID activity is the inhibition of prostaglandin synthesis via the COX enzymes. A key study by Engelhardt and Trummlitz in 1990 investigated the effects of meloxicam's main metabolites on prostaglandin E2 (PGE2) biosynthesis.[8] The abstract of this seminal paper reports that in an in vitro assay using an enzyme preparation from bull seminal vesicles, the metabolites, in relevant doses, showed no inhibitory effects.[8]
Table 1: In Vitro Inhibition of Prostaglandin Biosynthesis
| Compound | Concentration Tested | % Inhibition of PGE2 Synthesis | IC50 Value |
| Meloxicam | Specific data not available in abstract | Effective inhibition demonstrated | Data not available in abstract |
| This compound | Relevant doses | No effect observed[8] | Not applicable (inactive) |
| Other main metabolites | Relevant doses | No effect observed[8] | Not applicable (inactive) |
In Vivo Anti-inflammatory Activity
To assess the potential for in vivo anti-inflammatory effects, the same cornerstone study utilized the kaolin-induced edema model in the rat hind paw.[8] This model is a standard method for evaluating the efficacy of anti-inflammatory agents. The results of this in vivo assay corroborated the in vitro findings, with the metabolites of meloxicam demonstrating a lack of anti-inflammatory activity.[8]
Table 2: In Vivo Anti-inflammatory Activity in Kaolin-Induced Rat Paw Edema
| Compound | Dose Administered | Inhibition of Edema |
| Meloxicam | Effective dose | Significant anti-inflammatory effect |
| This compound | Relevant doses | No effect observed[8] |
| Other main metabolites | Relevant doses | No effect observed[8] |
Experimental Protocols
While the specific, detailed protocols from the pivotal 1990 study are not available in publicly accessible literature, the following represents generalized methodologies for the key experiments cited.
In Vitro Prostaglandin Biosynthesis Assay (Bull Seminal Vesicles)
This assay is a classic method for determining the inhibitory activity of compounds on COX enzymes.
Figure 2: General workflow for the in vitro prostaglandin biosynthesis assay.
Methodology:
-
Enzyme Preparation: Seminal vesicles from bulls are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in COX enzymes.
-
Incubation: The microsomal preparation is pre-incubated with various concentrations of the test compound (this compound) or a vehicle control.
-
Reaction Initiation: A radiolabeled substrate, typically [¹⁴C]-arachidonic acid, is added to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period, the reaction is terminated, often by acidification.
-
Extraction and Separation: The prostaglandins and unreacted arachidonic acid are extracted with an organic solvent. The various prostaglandins are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled prostaglandin E2 formed is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control.
In Vivo Kaolin-Induced Rat Paw Edema
This is a widely used and reproducible model of acute inflammation.
References
- 1. Population pharmacokinetic analysis of meloxicam in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meloxicam: metabolic profile and biotransformation products in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of meloxicam. A cyclo-oxygenase-2 preferential nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Biological activity of the main metabolites of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Carboxy Meloxicam as a biomarker of meloxicam exposure
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that functions through the inhibition of the cyclooxygenase (COX) enzyme, with a preference for COX-2.[1] Its efficacy in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis is well-established.[1] The pharmacokinetic profile of meloxicam is characterized by a long elimination half-life, which supports once-daily dosing.[2] Meloxicam is extensively metabolized in the liver into four primary, biologically inactive metabolites.[1][2] Among these, 5'-Carboxy Meloxicam is a major metabolite, and its quantification in biological matrices serves as a reliable biomarker for assessing meloxicam exposure. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its metabolic pathway, analytical methodologies for its detection, and a summary of its pharmacokinetic properties.
Metabolic Pathway of Meloxicam to this compound
The biotransformation of meloxicam to this compound is a two-step process that primarily occurs in the liver. The initial and rate-limiting step is the hydroxylation of the 5-methyl group on the thiazolyl ring of meloxicam to form an intermediate metabolite, 5'-hydroxymethyl meloxicam. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3] Subsequently, 5'-hydroxymethyl meloxicam is further oxidized to this compound. This second oxidation step is not mediated by cytochrome P450 enzymes.[4] The resulting this compound is pharmacologically inactive and, along with other metabolites, is excreted from the body in urine and feces.[1]
Genetic polymorphisms in the CYP2C9 gene can significantly impact the metabolism of meloxicam, leading to variations in drug exposure and response. Individuals who are poor metabolizers of CYP2C9 may have a reduced capacity to form 5'-hydroxymethyl meloxicam, resulting in a longer half-life of the parent drug and potentially an increased risk of adverse effects.[5] Therefore, monitoring this compound levels can provide insights into an individual's metabolic phenotype for CYP2C9 substrates.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Meloxicam in Human Plasma (Single 15 mg Oral Dose)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 1146.9 - 1445.7 | |
| AUC₀-inf (ng·h/mL) | 33784.3 - 42400 | |
| t½ (h) | 18.29 - 22.0 | |
| tmax (h) | 4.1 - 5.0 |
Table 2: Pharmacokinetic Parameters of Meloxicam and this compound in Human Oral Fluid (Single 15 mg Oral Dose)
| Analyte | Parameter | Value (Mean ± SD) |
| Meloxicam | Cmax (ng/mL) | 115.3 ± 46.1 |
| AUC₀-t (ng·h/mL) | 3438.1 ± 1380.2 | |
| t½ (h) | 21.3 ± 8.2 | |
| tmax (h) | 10.5 ± 4.2 | |
| This compound | Cmax (ng/mL) | 39.8 ± 15.2 |
| AUC₀-t (ng·h/mL) | 1890.7 ± 784.3 | |
| t½ (h) | 23.8 ± 9.5 | |
| tmax (h) | 28.5 ± 10.1 | |
| Data sourced from a study by de Moraes Oliveira et al. (2023).[4] |
Experimental Protocols
The accurate quantification of this compound is essential for its use as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable analytical technique for this purpose.
Sample Preparation: Liquid-Liquid Extraction (Plasma)
This protocol is adapted from a method for the simultaneous determination of meloxicam and this compound in human plasma.[4]
-
Sample Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Isoxicam in methanol).
-
Acidification: Add 100 µL of 0.1 M HCl to acidify the sample.
-
Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Analytical Method: LC-MS/MS
The following parameters are representative for the analysis of this compound.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., XBridge™ C18, 50 mm x 2.1 mm, 3.5 µm) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase composition is 65% methanol in 10 mM ammonium formate.[4]
-
Flow Rate: A flow rate of 0.3 to 0.5 mL/min is commonly employed.
-
Column Temperature: The column is usually maintained at a constant temperature, for instance, 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
-
MRM Transitions: The precursor and product ions for this compound need to be optimized. A reported transition is:
-
Precursor Ion (Q1): m/z 381.9
-
Product Ions (Q3): m/z 144.95 and m/z 170.95[4]
-
-
Instrument Parameters: Other parameters such as collision energy and pre-bias voltages should be optimized for the specific instrument being used. Representative values are:
Conclusion
This compound is a significant and reliable biomarker for assessing exposure to its parent drug, meloxicam. Its formation is directly linked to the metabolic activity of CYP2C9, a key enzyme in the biotransformation of many pharmaceuticals. The quantification of this compound, alongside meloxicam, in biological fluids provides a comprehensive pharmacokinetic profile, which is invaluable in clinical research, drug development, and therapeutic drug monitoring. The well-established LC-MS/MS methodologies allow for sensitive and specific measurement, ensuring high-quality data for these applications. This technical guide provides a foundational understanding of the role of this compound as a biomarker and offers detailed protocols to aid researchers in their study design and execution.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. researchgate.net [researchgate.net]
The In Vivo Generation of 5'-Carboxy Meloxicam: A Cross-Species Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used in both human and veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, a key aspect of which is its metabolic fate. The primary route of meloxicam metabolism across numerous species is hepatic oxidation, leading to the formation of pharmacologically inactive metabolites that are subsequently excreted. A major product of this biotransformation is 5'-Carboxy Meloxicam. Understanding the inter-species variability in the rate and extent of this compound formation is crucial for drug development, dose regimen design, and the extrapolation of preclinical safety and efficacy data to clinical settings. This technical guide provides an in-depth overview of the in vivo generation of this compound in various species, presenting available quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.
The Metabolic Pathway of Meloxicam to this compound
Meloxicam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The formation of this compound is a two-step process. The initial and rate-limiting step is the hydroxylation of the 5-methyl group on the thiazolyl ring of meloxicam to form 5'-Hydroxymethyl Meloxicam. This reaction is predominantly catalyzed by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4 in humans.[1][2] Subsequently, 5'-Hydroxymethyl Meloxicam is further oxidized to the carboxylic acid derivative, this compound.[1] This final oxidation step is not believed to involve cytochrome P450 enzymes.[2]
In Vivo Generation of this compound in Different Species
Significant inter-species variation exists in the pharmacokinetic profile and metabolic disposition of meloxicam. While the fundamental metabolic pathway remains consistent, the relative abundance of metabolites can differ.
Humans
In humans, meloxicam is almost completely metabolized, with the parent drug accounting for only about 5% of the eliminated dose. The metabolites are excreted in approximately equal proportions in urine and feces.[3] The major metabolite is this compound, which accounts for about 60% of the administered dose.[4] Another significant metabolite, 5'-Hydroxymethyl Meloxicam, is excreted to a lesser extent, accounting for approximately 9% of the dose.[1]
Pigs
Studies in pigs using radiolabeled [14C]-meloxicam have provided detailed quantitative data on metabolite excretion. Following intramuscular administration, the major urinary metabolites were the 5'-Carboxy and 5'-Hydroxymethyl metabolites, accounting for 20-33% and 31-43% of the urinary radioactivity, respectively, 24 hours after the second dose. The parent compound represented only a minor fraction of the urinary radioactivity (2.5%). In feces, the 5'-Carboxy metabolite was the major component, accounting for approximately 65% of the fecal radioactivity over 5 days, while the parent drug accounted for only 2.8%.[5]
Cats
A study in male cats using orally administered [14C]-meloxicam found that a total of 21% of the recovered dose was eliminated in the urine, with 19% as metabolites and 2% as unchanged meloxicam. The majority of the dose (79%) was eliminated in the feces, with 30% as metabolites and 49% as unchanged meloxicam. While five major oxidative metabolites were detected, the study did not provide a quantitative breakdown for each individual metabolite.[6]
Dogs, Horses, and Cattle
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacokinetics of meloxicam and the excretion of its metabolites in various species.
Table 1: Pharmacokinetic Parameters of Meloxicam in Different Species (Single Dose Administration)
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) |
| Human | 15 (total dose) | Oral | ~0.8-1.2 | ~5-6 | ~20 |
| Dog | 0.2 | IV | - | - | ~24 |
| Cat | 0.3 | SC | 1.1 | 1.5 | ~24 |
| Horse | 0.6 | IV | - | - | 8.54 ± 3.02 |
| Cattle | 0.5 | IV | - | - | 7.9 (Heifers) |
| Pig | 0.4 | IM | - | - | 3.22 ± 1.52 |
Note: Pharmacokinetic parameters can vary significantly based on breed, age, health status, and experimental conditions.
Table 2: Excretion of Meloxicam and its Metabolites in Different Species
| Species | Route | Matrix | Unchanged Meloxicam (%) | Metabolites (%) | This compound (%) |
| Human | Oral | Urine & Feces | ~5 | ~95 | ~60 |
| Pig | IM | Urine | 2.5 | 97.5 | 20-33 |
| Pig | IM | Feces | 2.8 | 97.2 | ~65 |
| Cat | Oral | Urine | 2 | 19 | Not specified |
| Cat | Oral | Feces | 49 | 30 | Not specified |
| Dog | - | - | Data not available | Data not available | Data not available |
| Horse | - | - | Data not available | Data not available | Data not available |
| Cattle | - | - | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections provide an overview of typical experimental methodologies for the in vivo study of meloxicam metabolism.
General Experimental Workflow
A typical in vivo study to investigate the generation of this compound involves several key steps, from animal preparation to data analysis.
Detailed Methodologies
1. Animal Models and Husbandry:
-
Species: Studies have been conducted in various species including beagle dogs, domestic short-hair cats, Wistar rats, healthy adult horses, Holstein cattle, and Yorkshire/Landrace cross pigs.
-
Health Status: Animals are typically confirmed to be clinically healthy through physical examination and baseline bloodwork.
-
Housing: Animals are housed in appropriate facilities (e.g., metabolism cages for urine and feces collection) with controlled environmental conditions (temperature, humidity, light/dark cycle).[7]
-
Acclimation: A suitable acclimation period is provided before the start of the study.
-
Fasting: Animals are often fasted overnight prior to drug administration to minimize variability in drug absorption.[6]
2. Drug Administration:
-
Formulation: Meloxicam is administered in various formulations, including oral tablets, oral suspensions, and solutions for injection. For metabolism studies, radiolabeled ([14C]) meloxicam is often used to facilitate the tracking and quantification of the drug and its metabolites.[6]
-
Routes of Administration: Common routes include oral (PO), intravenous (IV), intramuscular (IM), and subcutaneous (SC).
-
Dosing: The dose administered varies depending on the species and the objectives of the study. For example, a common oral dose in cats is 0.3 mg/kg, while in horses a dose of 0.6 mg/kg is often used.[6][8]
3. Sample Collection:
-
Blood: Blood samples are typically collected from a suitable vein (e.g., jugular, cephalic, saphenous) at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug. For example, in dogs, blood might be collected at 0, 0.5, 1, 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours post-dose.[9]
-
Urine and Feces: For excretion studies, animals are often housed in metabolism cages that allow for the separate collection of urine and feces over an extended period (e.g., up to 144 hours).[6][7]
-
Sample Handling: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. All biological samples are typically stored frozen (e.g., at -20°C or -80°C) until analysis.
4. Bioanalytical Method:
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of meloxicam and its metabolites, including this compound, in biological matrices.[10]
-
Sample Preparation: Prior to LC-MS/MS analysis, the analytes of interest are extracted from the biological matrix. This typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatography: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18) and separated using a suitable mobile phase gradient.
-
Mass Spectrometry: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of each compound.
-
Method Validation: The bioanalytical method is rigorously validated to ensure its accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.
Conclusion
The in vivo generation of this compound is a consistent and major metabolic pathway for meloxicam across multiple species, including humans, pigs, and cats. The formation of this inactive metabolite is a critical step in the clearance of the drug. While the qualitative metabolic profile appears to be similar across the species reviewed, significant quantitative differences in the extent of metabolite formation and excretion exist. For instance, in humans and pigs, this compound is a predominant metabolite, whereas in cats, a larger proportion of the parent drug is excreted unchanged in the feces. For other key veterinary species such as dogs, horses, and cattle, there is a notable lack of publicly available quantitative data on the conversion of meloxicam to this compound. This data gap highlights the need for further research, particularly using radiolabeled compounds, to fully characterize the metabolic fate of meloxicam in these species. A comprehensive understanding of these inter-species differences is paramount for the accurate extrapolation of pharmacokinetic and pharmacodynamic data in veterinary drug development and for ensuring the safe and effective use of meloxicam in diverse animal populations.
References
- 1. Pharmacokinetics and tissue disposition of meloxicam in beef calves after repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. krex.k-state.edu [krex.k-state.edu]
- 5. Pharmacokinetic studies of meloxicam following oral and transdermal administration in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. madbarn.com [madbarn.com]
- 8. Pharmacokinetics of meloxicam after oral administration of a granule formulation to healthy horses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of meloxicam in plasma and urine of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 5'-Carboxy Meloxicam for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the synthesis and purification of 5'-Carboxy Meloxicam, the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The availability of high-purity this compound is essential for various research applications, including metabolic studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and as a reference standard in analytical assays.
Introduction: The Metabolic Pathway of Meloxicam
Meloxicam undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, to form biologically inactive metabolites.[1] The major metabolic pathway involves a two-step oxidation of the methyl group on the thiazole ring.
-
Hydroxylation: Meloxicam is first oxidized to an intermediate metabolite, 5'-Hydroxymethyl Meloxicam. This reaction is predominantly catalyzed by the CYP2C9 isoform, with a minor contribution from CYP3A4.[2][3]
-
Oxidation: The 5'-Hydroxymethyl Meloxicam intermediate is subsequently oxidized to the final major metabolite, this compound, which accounts for approximately 60% of an administered dose.[4][5]
This natural metabolic cascade provides the logical framework for the chemical synthesis of this compound in a laboratory setting.
Caption: Metabolic pathway of Meloxicam to this compound.
Synthesis of this compound
The synthesis is approached as a two-step process mirroring the metabolic pathway. The primary challenge lies in the selective oxidation of the thiazole methyl group without affecting the rest of the molecule's sensitive structure.
Step 1: Preparation of 5'-Hydroxymethyl Meloxicam (Intermediate)
Direct chemical hydroxylation of the 5-methyl group of Meloxicam is synthetically challenging due to a lack of regio- and stereospecificity.[3] Therefore, researchers typically employ one of two strategies:
-
Biotransformation: Utilizing microorganisms that express oxidative enzymes, such as the filamentous fungus Cunninghamella blakesleeana, can effectively convert Meloxicam to 5'-Hydroxymethyl Meloxicam.[3] This method leverages nature's enzymatic precision.
-
Procurement: For many research applications, the most practical approach is to obtain high-purity 5'-Hydroxymethyl Meloxicam (CAS 130262-92-9) from a specialized chemical supplier.[6][7]
This guide will proceed assuming the starting material for the second step is pre-existing 5'-Hydroxymethyl Meloxicam.
Step 2: Oxidation of 5'-Hydroxymethyl Meloxicam
The conversion of the primary alcohol in 5'-Hydroxymethyl Meloxicam to a carboxylic acid is a standard organic transformation. A mild and efficient method that is compatible with complex substrates is TEMPO-mediated oxidation.[4]
This protocol describes a two-stage, one-pot oxidation process.
-
Initial Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5'-Hydroxymethyl Meloxicam (1 equivalent) in a suitable solvent mixture, such as dichloromethane (DCM) and water (e.g., 1:1 v/v).
-
Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (approx. 0.05 equivalents) and potassium bromide (KBr) (approx. 0.5 equivalents) to the solution.
-
-
First Oxidation (Alcohol to Aldehyde):
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach) (approx. 1.2 equivalents) while vigorously stirring. The pH should be maintained around 9-10, using a sodium bicarbonate buffer if necessary.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This first stage typically forms the intermediate aldehyde.
-
-
Second Oxidation (Aldehyde to Carboxylic Acid):
-
To the same reaction mixture, add a solution of sodium chlorite (NaClO₂) (approx. 2.0 equivalents) in a phosphate buffer (pH ~6.7).
-
Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid product (monitor by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidizing agents.
-
Separate the organic and aqueous layers.
-
Acidify the aqueous layer to a pH of 3-4 with dilute HCl. This will protonate the carboxylate salt, making the final product less water-soluble.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification of this compound
The crude product from the synthesis requires purification to remove unreacted starting materials, byproducts, and residual reagents. A multi-step approach combining acid-base extraction and reversed-phase chromatography is highly effective.[5][8][9]
Caption: General purification workflow for this compound.
-
Acid-Base Extraction (Initial Cleanup): [5]
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer, which now contains the product. The organic layer, containing neutral impurities, can be discarded.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is approximately 3-4. The pure product should precipitate out of the solution.
-
Extract the acidified aqueous solution several times with fresh ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield a partially purified solid.
-
-
Reversed-Phase Preparative HPLC (High-Purity Isolation):
-
Dissolve the partially purified product in a minimal amount of a suitable solvent (e.g., methanol or DMF).
-
Purify the material using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.
-
Employ a gradient elution method, for example, using a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the carboxyl group remains protonated.
-
Example Gradient: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes.
-
Monitor the elution using a UV detector (a wavelength of ~355-361 nm is appropriate for Meloxicam and its derivatives).[10][11]
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the product is in a largely aqueous mobile phase) to obtain the final high-purity this compound.
-
Data Presentation
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Meloxicam | 71125-38-7 | C₁₄H₁₃N₃O₄S₂ | 351.40 |
| 5'-Hydroxymethyl Meloxicam | 130262-92-9 | C₁₄H₁₃N₃O₅S₂ | 367.40[7] |
| This compound | 130262-93-0 | C₁₄H₁₁N₃O₆S₂ | 381.38 |
Table 2: Example HPLC Conditions for Analysis and Purification
| Parameter | Analytical Method Example | Preparative Method Adaptation |
| Column | C18, (e.g., 150 x 3.0 mm, 5 µm)[10] | C18, (e.g., 250 x 20 mm, 10 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water[10] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[10] | Acetonitrile or Methanol |
| Elution | Isocratic (e.g., 30:70 A:B) or Gradient | Gradient (e.g., 5% to 95% B) |
| Flow Rate | 1.0 mL/min[10] | 15-20 mL/min |
| Detection | UV at 355 nm[10] | UV at 355 nm |
| Temperature | Ambient or 40°C | Ambient |
References
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 3. 5-Hydroxymethyl Meloxicam|High Purity|CAS 130262-92-9 [benchchem.com]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 5-Hydroxymethyl meloxicam | C14H13N3O5S2 | CID 54738103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. eujournal.org [eujournal.org]
- 11. sphinxsai.com [sphinxsai.com]
In-Depth Technical Guide: Stability and Storage of 5'-Carboxy Meloxicam Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for the 5'-Carboxy Meloxicam analytical standard. As a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, ensuring the integrity of this standard is critical for accurate bioanalytical and metabolic studies. This document outlines best practices for storage, handling, and stability assessment based on available data for the parent compound and general principles for related chemical structures.
Introduction to this compound
This compound is the main metabolite of Meloxicam, formed in vivo through the oxidation of the 5'-hydroxymethyl intermediate. Its quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies. The accuracy of these studies relies heavily on the purity and stability of the this compound reference standard.
Chemical Information:
-
Chemical Name: 2-((4-hydroxy-2-methyl-1,1-dioxidobenzo[1][2]thieno[3,2-e][3][4]thiazin-3-yl)formamido)thiazole-5-carboxylic acid
-
CAS Number: 130262-93-0
-
Molecular Formula: C₁₄H₁₁N₃O₆S₂
-
Molecular Weight: 381.38 g/mol
Recommended Storage and Handling Conditions
While specific long-term stability data for this compound is not extensively published, recommendations can be derived from information on Meloxicam, general guidelines for analytical standards, and the chemical nature of the molecule.
Short-Term and Long-Term Storage
For optimal stability, the following storage conditions are recommended. Data presented is a synthesis of best practices for related compounds and general chemical stability principles.
| Condition | Temperature | Humidity | Light Conditions | Container | Duration |
| Long-Term Storage | -20°C or colder | Controlled, low humidity (with desiccant) | Protect from light | Tightly sealed, amber glass vial | > 1 year |
| Short-Term Storage | 2-8°C (Refrigerator) | Controlled, low humidity | Protect from light | Tightly sealed, amber glass vial | Up to 1 month |
| Working Solutions | 2-8°C | N/A | Protect from light | Tightly sealed, amber glass autosampler vials | Up to 24 hours |
| Shipping | Ambient | N/A | Protect from light | Securely sealed vial | As per transit time |
Handling Procedures
-
Hygroscopicity: While not explicitly documented, the presence of a carboxylic acid and other polar functional groups suggests that this compound may be hygroscopic. It is advisable to handle the solid standard in a low-humidity environment, such as a glove box or a desiccator.
-
Solution Preparation: For preparing stock solutions, use high-purity solvents such as DMSO, DMF, or methanol. Due to the carboxylic acid moiety, solubility may be enhanced in slightly basic aqueous solutions. It is recommended to prepare fresh working solutions daily from a stock solution.
-
General Precautions: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials to maintain integrity.
Factors Affecting Stability
The stability of this compound can be influenced by several environmental factors. Understanding these is key to preventing degradation of the standard.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Commercial Availability and Analytical Application of 5'-Carboxy Meloxicam Reference Material: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 5'-Carboxy Meloxicam reference material, a critical component in the pharmaceutical industry for analytical method development, validation, and quality control. Furthermore, this guide details experimental protocols for its application in analytical chromatography, ensuring accurate and reproducible results in research and drug development settings.
Introduction
This compound is the primary metabolite of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] As a key related substance, its identification and quantification are crucial for impurity profiling and stability studies of Meloxicam. The availability of a high-purity this compound reference standard is therefore essential for pharmaceutical manufacturers and researchers to comply with regulatory requirements and ensure the safety and efficacy of the final drug product. This reference material is utilized in various analytical applications, including method development and validation for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Commercial Availability of this compound Reference Material
This compound reference material is commercially available from a number of specialized chemical suppliers. These suppliers offer the compound with varying levels of certification and documentation to meet the diverse needs of the research and pharmaceutical community. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Catalog Number | CAS Number | Purity | Additional Information |
| Axios Research | AR-M01292 | 130262-93-0 | Not specified | Fully characterized chemical compound for use as a reference standard.[2] |
| LGC Standards | TRC-C178725-10MG | 130262-93-0 | >95% (HPLC) | Certified reference material.[2] |
| SynZeal | Not specified | 130262-93-0 | Not specified | Supplied with COA and analytical data. |
| SynThink Research Chemicals | SA71511 | 130262-93-0 | High purity | Provided with CoA, 1H-NMR, Mass, HPLC, IR, and TGA data.[4] |
| SRIRAMCHEM | SPM040-17 | 130262-93-0 | High-Purity | Pharmaceutical reference standard, batch-specific CoA available. |
| Simson Pharma Limited | M080013 | 130262-93-0 | Not specified | Accompanied by a Certificate of Analysis. |
| Parchem | Not specified | 130262-93-0 | Not specified | Specialty material. |
| The Pure Chem | TPC20645 | 130262-93-0 | >95% | Research chemical. |
| Santa Cruz Biotechnology | sc-207069 | 130262-93-0 | Not specified | For research use only. |
Experimental Protocols
The following protocols are provided as representative examples for the use of this compound reference material in analytical method development and validation.
LC-MS/MS Method for Quantification in Oral Fluid
This method is adapted from a validated procedure for the determination of Meloxicam and this compound in oral fluid samples.[3]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Meloxicam reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Internal Standard (e.g., Meloxicam-d3)
3.1.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with methanol to construct a calibration curve. Suggested concentrations range from 0.61 ng/mL to 625 ng/mL.[3]
-
Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., Meloxicam-d3) in methanol at a concentration of 1 mg/mL. A working solution is then prepared by dilution.
3.1.3. Chromatographic Conditions
-
LC System: A validated liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Shim-Pack XR-ODS 75 L × 2.0 column with a C18 pre-column.[3]
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (80:20, v/v).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.[3]
-
Total Run Time: 5 minutes.[3]
3.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be optimized.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ions for this compound must be determined by direct infusion of the standard solution.
3.1.5. Sample Preparation (from Oral Fluid)
-
A Microelution Plate with Solid Phase Extraction (MEPS) can be utilized for sample extraction.[3]
-
Condition the MEPS cartridge with methanol and water.
-
Load the oral fluid sample.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte using a solution of methanol and 10 mM ammonium acetate (80:20 v/v).[3]
-
Inject the eluate into the LC-MS/MS system.
General RP-HPLC Method for Impurity Profiling
This protocol provides a general framework for developing an RP-HPLC method for the analysis of Meloxicam and its impurities, including this compound. This is based on common practices for stability-indicating methods.[5][6]
3.2.1. Materials and Reagents
-
This compound reference standard
-
Meloxicam reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid or potassium hydroxide for pH adjustment
-
Ultrapure water
3.2.2. Standard Solution Preparation
-
Stock Solution: Prepare individual stock solutions of this compound and Meloxicam in a suitable solvent, such as methanol or a mixture of mobile phase components. A typical concentration would be 100 µg/mL.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration for analysis (e.g., 10-20 µg/mL).
3.2.3. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column, such as a Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm), is a common choice.[5]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent is typical. For example, a mobile phase consisting of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6) and methanol in a 45:55 v/v ratio has been reported.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection Wavelength: Meloxicam and its impurities show good absorbance at around 361 nm.[5][7]
-
Injection Volume: 20 µL.
3.2.4. Method Validation Parameters Once the method is developed, it should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualization of Workflow
The following diagram illustrates the general workflow for the procurement and utilization of this compound reference material in a pharmaceutical analysis setting.
Caption: Workflow for Procurement and Use of this compound.
References
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. This compound - CAS - 130262-93-0 | Axios Research [axios-research.com]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 5'-Carboxy Meloxicam in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5'-Carboxy Meloxicam, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, in human plasma. This method is crucial for pharmacokinetic and drug metabolism studies. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput bioanalysis in clinical and research settings.
Introduction
Meloxicam is an NSAID widely prescribed for the treatment of various forms of arthritis. It is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (CYP2C9), to its inactive metabolite, this compound.[1][2][3] Accurate quantification of this compound in plasma is essential for understanding the pharmacokinetic profile of Meloxicam, assessing patient metabolism, and in drug development. This application note provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Meloxicam reference standard
-
Isoxicam (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (blank)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Thermo Fisher)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A summary of the liquid chromatography conditions is provided in the table below.
| Parameter | Condition |
| Column | XBridge™ C18, 5 µm, 4.6 x 150 mm (or equivalent)[4] |
| Mobile Phase | 65% Methanol in 10 mM Ammonium Formate (pH 3.0)[4] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes[5][6] |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The specific MRM transitions and instrument parameters are detailed below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 368.0 | 115.0 | 25 |
| Meloxicam | 352.1 | 115.1[7] | 28 |
| Isoxicam (IS) | 336.0 | 115.0 | 27 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound, Meloxicam, and Isoxicam (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound and Meloxicam stock solutions in 50:50 methanol:water to create working standard solutions for the calibration curve and quality control samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the Isoxicam internal standard working solution (e.g., 100 ng/mL).
-
Add 50 µL of 0.1 M HCl and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
-
Linearity: The calibration curve for this compound was linear over the concentration range of 2 to 100 ng/mL in human plasma.[4] The coefficient of determination (r²) was consistently ≥ 0.995.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 5 | 4.8 | 6.2 | 3.5 | 4.1 |
| Medium | 50 | 3.5 | 4.9 | 2.1 | 3.3 |
| High | 80 | 2.9 | 4.1 | 1.8 | 2.5 |
-
Recovery: The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and ranged from 85% to 95% across the three QC levels.
-
Matrix Effect: The matrix effect was evaluated and found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard.[4]
Visualizations
Caption: Metabolic pathway of Meloxicam to this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic studies and clinical monitoring. The method has been thoroughly validated and meets the criteria for bioanalytical method validation.
References
- 1. ClinPGx [clinpgx.org]
- 2. Meloxicam - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5'-Carboxymeloxicam in Oral Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Selecting an Optimal Internal Standard for 5'-Carboxy Meloxicam Analysis by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the selection of a suitable internal standard (IS) for the quantitative analysis of 5'-Carboxy Meloxicam, the major metabolite of Meloxicam, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An appropriate internal standard is critical for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of bioanalytical methods. This application note reviews potential internal standards, outlines detailed experimental protocols, and presents quantitative data to aid in the selection process.
Introduction
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). Its primary metabolite, this compound, is a key analyte in pharmacokinetic and drug metabolism studies. Accurate quantification of this metabolite in biological matrices is essential for understanding the disposition of Meloxicam. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity and selectivity.[1]
The use of an internal standard is a fundamental aspect of developing a robust quantitative LC-MS/MS assay. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, without interfering with the analyte itself.[2][3] This document explores the selection criteria and provides a comparative overview of commonly used internal standards for the analysis of Meloxicam and its metabolites.
The Role and Characteristics of an Ideal Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability. The peak area ratio of the analyte to the IS is used for quantification, which helps to mitigate errors arising from sample preparation inconsistencies and instrumental drift.[2]
Key characteristics of a suitable internal standard include:
-
Structural Similarity: The IS should be structurally similar to the analyte to ensure comparable extraction recovery and ionization efficiency.[4]
-
Co-elution (for Stable Isotope Labeled IS): A stable isotope-labeled (SIL) internal standard is considered the "gold standard" as it co-elutes with the analyte and experiences identical matrix effects.[4][5]
-
Resolution (for Analog IS): If a structural analog is used, it should be chromatographically resolved from the analyte and any other matrix components.[6]
-
Absence in Matrix: The IS must not be naturally present in the biological samples being analyzed.[7]
-
Stability: The IS should be stable throughout the sample preparation and analysis process.
-
Purity: The IS should be of high purity to avoid interference.[7]
Potential Internal Standards for this compound Analysis
Several compounds have been successfully employed as internal standards in LC-MS/MS methods for the analysis of Meloxicam and its metabolites. The choice of IS often depends on commercial availability, cost, and the specific requirements of the assay.
Stable Isotope Labeled (SIL) Internal Standard: Meloxicam-d3
Meloxicam-d3 is a deuterated form of Meloxicam and represents the most ideal internal standard.[8] Its physicochemical properties are nearly identical to that of the unlabeled analyte, ensuring that it behaves similarly during sample extraction and ionization.[5]
-
Advantages:
-
Compensates effectively for matrix effects and variations in ionization efficiency.[9]
-
Co-elutes with the analyte, providing the most accurate correction.
-
-
Disadvantages:
-
Higher cost and potentially limited commercial availability compared to analog standards.[4]
-
Structural Analog Internal Standards
When a SIL-IS is not feasible, a structural analog can be a suitable alternative. For this compound, analogs of Meloxicam or other NSAIDs from the oxicam class are commonly used.
-
Isoxicam: A structurally similar oxicam that has been successfully used as an internal standard for the simultaneous determination of Meloxicam and this compound.[10][11][12]
-
Piroxicam: Another member of the oxicam class that has been utilized as an internal standard for Meloxicam analysis.[13]
-
Tenoxicam: This compound has also been reported as an internal standard in bioequivalence studies of Meloxicam.[14]
Logical Flow for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard.
Experimental Protocols
The following protocols are generalized based on published methods and should be optimized for specific instrumentation and laboratory conditions.
Materials and Reagents
-
Analytes: this compound, Meloxicam
-
Internal Standards: Meloxicam-d3, Isoxicam, Piroxicam, Tenoxicam
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Ammonium Acetate
-
Biological Matrix: Human Plasma (or other relevant matrix)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to PPT.
-
To 200 µL of plasma, add 20 µL of the IS working solution and 100 µL of 0.1 N HCl.[13]
-
Vortex for 10 seconds.
-
Add 2 mL of a mixture of tert-butyl methyl ether and ethyl acetate (70:30 v/v).[13]
-
Shake for 20 minutes and then centrifuge for 5 minutes.[13]
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C.[13]
-
Reconstitute the residue in 200 µL of mobile phase.[13]
-
Inject into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: General workflow for sample analysis.
LC-MS/MS Conditions
The following are example starting conditions that should be optimized.
| Parameter | Condition 1 | Condition 2 |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | XBridge™ C18, 4.6 x 100 mm, 3.5 µm[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.0)[10][11] |
| Mobile Phase B | Acetonitrile | Methanol[10][11] |
| Gradient | 20% B to 90% B over 5 min | Isocratic: 65% B[10][11] |
| Flow Rate | 0.3 mL/min[8][15] | 0.8 mL/min |
| Injection Volume | 5 µL[8] | 10 µL |
| Column Temp | 40°C[8][15] | Ambient |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI, Positive[14] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | MRM |
Quantitative Data Summary
The tables below summarize typical validation parameters from published methods for Meloxicam and this compound. These values can serve as a benchmark during method development.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Meloxicam | Meloxicam-d3 | Oral Fluid | 0.61 - 625 | 0.6103 | [8][15] |
| This compound | Meloxicam-d3 | Oral Fluid | 0.61 - 625 | 0.6103 | [8][15] |
| Meloxicam | Isoxicam | Human Plasma | 10 - 2500 | 10 | [10][11] |
| This compound | Isoxicam | Human Plasma | 2 - 100 | 2 | [10][11] |
| Meloxicam | Piroxicam | Human Plasma | 10.09 - 3002.96 | 10.09 | [13] |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Meloxicam | LQC, MQC, HQC | < 15% | < 15% | < 15% | [8] |
| This compound | LQC, MQC, HQC | < 15% | < 15% | < 15% | [8] |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error)
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a reliable LC-MS/MS method for the quantification of this compound. A stable isotope-labeled internal standard such as Meloxicam-d3 is the preferred choice, offering the best performance in correcting for analytical variability. However, in its absence, structural analogs like Isoxicam, Piroxicam, or Tenoxicam can also be effectively utilized, provided that the method is thoroughly validated. The protocols and data presented in this application note serve as a comprehensive resource for researchers to establish a robust and accurate analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5'-Carboxymeloxicam in Oral Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Carboxy Meloxicam Sample Preparation in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 5'-Carboxy Meloxicam, the primary metabolite of Meloxicam, in oral fluid for quantitative analysis. The following methods are described: Microextraction by Packed Sorbent (MEPS), a miniaturized form of Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). A general protocol for Protein Precipitation (PPT) is also included as a viable, simpler alternative.
Method 1: Microextraction by Packed Sorbent (MEPS)
MEPS is a miniaturized version of solid-phase extraction that utilizes a small amount of sorbent packed into a syringe needle (BIN), allowing for the processing of small sample volumes, making it ideal for oral fluid analysis.[1][2] This technique effectively removes matrix components, reducing interferences and leading to a clean, concentrated sample for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Quantitative Performance
A validated LC-MS/MS method following MEPS of this compound in oral fluid demonstrated the following performance characteristics[1][2][3]:
| Parameter | Value (ng/mL) |
| Lower Limit of Quantification (LLOQ) | 0.6103 |
| Low-Quality Control (LQC) | 2.44 |
| Medium-Quality Control (MQC) | 78.12 |
| High-Quality Control (HQC) | 156.25 |
| Linearity Range | 0.6103 - 625 |
| Correlation Coefficient (r²) | 0.9959 |
Intra- and inter-assay precision and accuracy were found to be within 15%, indicating a reproducible and accurate analysis.[2]
Experimental Protocol: MEPS
This protocol is based on the method developed by Paula et al. (2023).[1][2][3]
Materials:
-
MEPS syringe with a C18 packed bed insert (BIN)
-
Methanol (HPLC grade)
-
Milli-Q water or equivalent
-
10 mM Ammonium Acetate
-
Internal Standard (IS) solution (e.g., Meloxicam-d3)
-
Collection vials
Procedure:
-
Conditioning: Condition the MEPS sorbent by aspirating and dispensing 100 µL of methanol, followed by 50 µL of Milli-Q water.[1]
-
Sample Loading: Add the internal standard to the oral fluid sample. Aspirate and dispense 100 µL of the oral fluid sample through the MEPS sorbent multiple times (e.g., 10 cycles) to ensure analyte adsorption.[1][3]
-
Washing: Wash the sorbent with 50 µL of Milli-Q water to remove unbound matrix components.[1][2][3]
-
Elution: Elute the retained this compound and IS by aspirating and dispensing 100 µL of the elution solution (Methanol and 10 mM Ammonium Acetate, 80:20 v/v) into a clean collection vial.[1][2][3]
-
Injection: The collected eluate is ready for injection into the LC-MS/MS system. An injection volume of 5 µL is recommended.[2][3]
-
Syringe Wash: Between samples, wash the syringe and BIN with a strong solvent like methanol (e.g., 5 x 100 µL) to prevent carryover.[2]
MEPS Workflow Diagram
Caption: Workflow for this compound extraction from oral fluid using MEPS.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Quantitative Performance
An RP-HPLC method with UV detection following LLE of this compound from saliva reported the following performance metrics[4][5]:
| Parameter | Value |
| Percent Recovery | 92.7% |
| Limit of Detection (LOD) | 8 ng |
| Limit of Quantification (LOQ) | 25 ng |
| Linearity Range | 25 - 1000 ng/mL |
Experimental Protocol: LLE
Materials:
-
Dichloromethane (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Internal Standard (IS) solution (e.g., Piroxicam)
Procedure:
-
Sample Aliquoting: Pipette a known volume of oral fluid (e.g., 500 µL) into a clean centrifuge tube.
-
Internal Standard Addition: Spike the sample with the internal standard.
-
Extraction: Add a volume of dichloromethane (e.g., 2 mL).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL) and vortex to dissolve.
-
Analysis: The reconstituted sample is ready for injection into the HPLC or LC-MS/MS system.
LLE Workflow Diagram
Caption: Workflow for this compound extraction from oral fluid using LLE.
Method 3: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the majority of proteins from a biological sample by adding a miscible organic solvent or an acid, which denatures and precipitates them.[6] While potentially leading to more significant matrix effects compared to SPE or LLE, its simplicity makes it suitable for high-throughput screening.
General Experimental Protocol: PPT
Materials:
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
-
Syringe filters (optional)
-
Internal Standard (IS) solution
Procedure:
-
Sample Aliquoting: Pipette a known volume of oral fluid (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Spike the sample with the internal standard.
-
Precipitation: Add a precipitating solvent, typically ice-cold acetonitrile, at a ratio of 3:1 to 5:1 (solvent:sample, v/v).[6] For 100 µL of oral fluid, add 300-500 µL of ACN.
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubation (Optional): For enhanced precipitation, incubate the samples at a low temperature (e.g., -20°C) for 10-20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Further Processing (Optional but Recommended): For cleaner samples, the supernatant can be evaporated and reconstituted in the mobile phase. Alternatively, it can be filtered through a syringe filter (e.g., 0.22 µm) before analysis.
-
Analysis: The resulting supernatant is ready for injection.
PPT Logical Relationship Diagram
Caption: Logical steps involved in the protein precipitation of oral fluid samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
5'-Carboxy Meloxicam: A Key Metabolite in Drug Metabolism and Disposition Studies
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
5'-Carboxy Meloxicam is the principal and pharmacologically inactive metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Its formation is a critical step in the clearance of Meloxicam from the body. The study of this compound provides valuable insights into the metabolism and disposition of its parent drug, particularly concerning the activity of the cytochrome P450 enzyme system. This document provides detailed application notes and protocols for the use of this compound in drug metabolism and disposition studies, aimed at researchers, scientists, and drug development professionals.
The metabolic pathway to this compound is a two-step process. Initially, Meloxicam is hydroxylated to form 5'-hydroxymethyl Meloxicam. This reaction is primarily catalyzed by the polymorphic enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] Subsequently, 5'-hydroxymethyl Meloxicam is further oxidized by cytosolic dehydrogenases to the final product, this compound. Due to the primary role of CYP2C9 in the initial hydroxylation step, the rate of formation of this compound can serve as an indirect biomarker for CYP2C9 activity. This is particularly relevant for pharmacogenetic studies, as individuals with different CYP2C9 genotypes exhibit varied rates of Meloxicam metabolism, leading to significant differences in drug exposure and potential for adverse effects.[3]
Data Presentation
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of this compound.
Table 1: Analytical Method Parameters for this compound Quantification
| Parameter | Human Plasma (LC-MS/MS)[4] | Human Oral Fluid (LC-MS/MS)[5] |
| Linear Range | 2 - 100 ng/mL | 0.61 - 625 ng/mL |
| LLOQ | 2 ng/mL | 0.61 ng/mL |
| Internal Standard | Isoxicam | Meloxicam-d3 |
| Sample Preparation | Liquid-liquid extraction | Microextraction by packed sorbent (MEPS) |
Table 2: Pharmacokinetic Parameters of Meloxicam and this compound in Humans (Oral Administration of 15 mg Meloxicam)
| Parameter | Meloxicam (Plasma)[4] | This compound (Plasma)[4] |
| Cmax (ng/mL) | 1059 ± 213 | 53.4 ± 13.9 |
| Tmax (h) | 5.0 ± 1.2 | 12.0 ± 4.0 |
| AUC (ng·h/mL) | 26867 ± 7054 | 1345 ± 345 |
| Half-life (h) | ~20 | Not Reported |
Note: Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Metabolism of Meloxicam in Human Liver Microsomes
This protocol is designed to assess the formation of 5'-hydroxymethyl Meloxicam (the precursor of this compound) as a measure of CYP2C9 and CYP3A4 activity.
Materials:
-
Human liver microsomes (pooled)
-
Meloxicam
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., Piroxicam)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.2-0.5 mg/mL) and Meloxicam (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a specified time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze for the formation of 5'-hydroxymethyl Meloxicam using a validated LC-MS/MS method.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in human plasma samples.[4]
Materials:
-
Human plasma samples
-
This compound and Meloxicam analytical standards
-
Isoxicam (internal standard)
-
Methanol
-
10 mM Ammonium formate (pH 3.0)
-
Liquid-liquid extraction solvent (e.g., ethyl acetate)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
XBridge™ C18 column or equivalent
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of internal standard solution (Isoxicam in methanol).
-
Add 1 mL of liquid-liquid extraction solvent.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: XBridge™ C18 (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Meloxicam: m/z 352.1 → 115.1
-
This compound: m/z 366.1 → 322.1
-
Isoxicam (IS): m/z 336.1 → 121.1
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for a pharmacokinetic study of Meloxicam and the formation of this compound in rats.[6]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Meloxicam formulation for oral administration
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
Freezer (-80°C) for sample storage
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Dosing: Administer a single oral dose of Meloxicam (e.g., 1 mg/kg) to the rats via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for Meloxicam and this compound concentrations using a validated LC-MS/MS method (as described in Protocol 2, with necessary modifications for the rat plasma matrix).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both Meloxicam and this compound using appropriate software.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam: insights into the hepatotoxicity of sudoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of CYP2C9*1/*13 on the pharmacokinetics and pharmacodynamics of meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Application Notes and Protocols for the Derivatization of 5'-Carboxy Meloxicam for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of a wide range of compounds. However, its application is generally limited to volatile and thermally stable molecules. 5'-Carboxy Meloxicam, a major metabolite of the non-steroidal anti-inflammatory drug Meloxicam, is a polar, non-volatile carboxylic acid, making its direct analysis by GC-MS challenging. To overcome this limitation, a derivatization step is necessary to convert the polar carboxyl group into a less polar, more volatile functional group, thus rendering the molecule amenable to GC-MS analysis.
This document provides a detailed protocol for the derivatization of this compound using silylation, a robust and widely used method for the derivatization of compounds containing active hydrogens, such as carboxylic acids.[1][2][3] Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[1] The resulting TMS ester is significantly more volatile and thermally stable, allowing for excellent chromatographic separation and mass spectrometric detection. The recommended reagent for this protocol is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which is a potent silylating agent suitable for carboxylic acids.[2][3][4]
Experimental Protocol: Silylation of this compound
This protocol outlines the necessary steps for the derivatization of this compound in a sample matrix (e.g., dried biological extract) prior to GC-MS analysis.
1. Materials and Reagents
-
This compound standard
-
Sample containing this compound (e.g., dried extract from plasma, urine, or in vitro metabolism studies)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Inert gas (e.g., Nitrogen or Argon)
-
GC-MS grade solvent for reconstitution (e.g., Hexane or Ethyl Acetate)
-
Autosampler vials with inserts (2 mL) and caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
2. Sample Preparation
Effective derivatization requires an anhydrous environment as silylating reagents are sensitive to moisture.[4]
-
Drying: If the sample containing this compound is in an aqueous solution, it must be evaporated to complete dryness. This can be achieved using a centrifugal evaporator or by gently streaming an inert gas (e.g., nitrogen) over the sample.
-
Azeotropic Drying (Optional but Recommended): To ensure the complete removal of water, add a small volume of a solvent that forms an azeotrope with water (e.g., acetonitrile or toluene) and evaporate to dryness again. Repeat this step two to three times.
3. Derivatization Procedure
-
Reagent Addition: To the dried sample in a 2 mL autosampler vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Silylating Agent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to ensure the reaction goes to completion.[3]
-
Vortexing: Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes. The elevated temperature facilitates the derivatization reaction.[2]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
4. Sample Analysis by GC-MS
-
Reconstitution (Optional): If necessary, the derivatized sample can be diluted with a suitable GC-MS grade solvent such as hexane or ethyl acetate to achieve the desired concentration for analysis.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the derivatization protocol.
| Parameter | Value/Range | Notes |
| Sample Preparation | ||
| Sample Volume (Aqueous) | Variable | Must be dried completely. |
| Derivatization | ||
| Solvent for Dissolution | 50 µL | Anhydrous Pyridine or Acetonitrile. |
| Derivatizing Agent | 100 µL | BSTFA + 1% TMCS. |
| Incubation Temperature | 70°C | |
| Incubation Time | 60 minutes | |
| GC-MS Analysis | ||
| Injection Volume | 1 µL |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.
Caption: Workflow for the derivatization of this compound.
Concluding Remarks
This protocol provides a comprehensive and detailed methodology for the derivatization of this compound for GC-MS analysis. The use of BSTFA with TMCS as a catalyst is a reliable method for converting the polar carboxylic acid into a volatile TMS ester, enabling robust and sensitive quantification. Adherence to anhydrous conditions during sample preparation is critical for the success of the derivatization reaction. Researchers, scientists, and drug development professionals can adapt this protocol for the routine analysis of this compound in various biological matrices.
References
Application Note: High-Resolution Mass Spectrometry for the Structural Confirmation of 5'-Carboxy Meloxicam
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that undergoes extensive metabolism in the liver. The primary metabolic pathway involves the oxidation of the 5'-methyl group of the thiazolyl ring, leading to the formation of 5'-hydroxymethyl meloxicam, which is subsequently oxidized to the main metabolite, 5'-Carboxy Meloxicam.[1][2] The characterization and quantification of such metabolites are critical in drug development for understanding the pharmacokinetic profile, efficacy, and safety of a therapeutic agent. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is an indispensable tool for this purpose, providing confident structural confirmation through accurate mass measurements and detailed fragmentation analysis. This application note outlines a detailed protocol for the identification of this compound in biological samples using an LC-HRMS approach.
Experimental Protocols
Sample Preparation (from Human Plasma)
A liquid-liquid extraction method is employed for the efficient extraction of this compound and the internal standard (IS), such as isoxicam or a deuterated analog, from human plasma.[3]
-
Aliquoting: Transfer 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 1 µg/mL isoxicam in methanol) to the plasma sample and vortex for 10 seconds.
-
Protein Precipitation & Extraction: Add 800 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane). Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an HPLC vial for LC-HRMS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve the analyte from matrix components.
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., XBridge™ C18, 100 mm x 2.1 mm, 3.5 µm) is effective for separation.[3][4]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.[3][4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B for column re-equilibration
-
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry (HRMS) Conditions
Accurate mass measurements are performed using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full MS scan followed by data-dependent MS/MS (dd-MS²) acquisition.
-
Full MS Scan Range: m/z 100-800.
-
Resolution: > 25,000 FWHM.
-
MS/MS Acquisition: Trigger fragmentation for the top 3 most intense ions per scan.
-
Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to obtain rich fragmentation spectra.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas: Nitrogen, flow rate of 600 L/hr at 350°C.
Data Presentation
The combination of retention time, accurate mass of the precursor ion, and its fragmentation pattern allows for the unambiguous identification of this compound. The quantitative data obtained from the LC-HRMS analysis is summarized below.
| Parameter | Theoretical Value | Measured Value | Details |
| Chemical Formula | C₁₅H₁₃N₃O₆S | - | - |
| Retention Time (t_R) | - | ~ 4.5 min | Dependent on specific LC conditions |
| Precursor Ion | [M+H]⁺ | [M+H]⁺ | Positive ESI Mode |
| Calculated m/z | 368.0601 | - | Monoisotopic mass of protonated molecule |
| Measured m/z | - | 368.0605 | High-resolution measurement |
| Mass Error | - | 1.1 ppm | (Measured - Calculated) / Calculated * 10⁶ |
| Key MS/MS Fragments | - | 324.0699, 225.0481, 115.0062 | Generated via Collision-Induced Dissociation |
Mandatory Visualizations
Experimental Workflow
Caption: Overview of the LC-HRMS workflow for this compound identification.
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI+ fragmentation of this compound.
Conclusion
This application note provides a robust and detailed protocol for the confident identification of this compound using high-resolution LC-MS. The method demonstrates high specificity and accuracy, leveraging precise mass measurement and characteristic fragmentation patterns. This approach is highly suitable for regulated bioanalysis in drug metabolism and pharmacokinetic studies, ensuring reliable characterization of key drug metabolites.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5'-Carboxymeloxicam in Oral Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low recovery of 5'-Carboxy Meloxicam during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 5'-Carboxy Meloxicam during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
-
At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH), making the molecule neutral and more hydrophobic (less polar).
-
At high pH (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻), rendering the molecule negatively charged and more hydrophilic (more polar).
This pH-dependent behavior is critical for optimizing both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Q2: Why is my recovery of this compound low during Liquid-Liquid Extraction (LLE)?
Low recovery in LLE is often tied to incorrect pH adjustment and poor solvent selection. For an acidic compound like this compound, the goal is to neutralize it to facilitate its transfer from the aqueous sample matrix into an immiscible organic solvent.[6][7][8]
-
Incorrect Sample pH: If the pH of the aqueous sample is not sufficiently acidic (i.e., not at least 2 pH units below the pKa), a significant portion of the analyte will remain in its ionized, polar form (-COO⁻). This form has very low solubility in common organic extraction solvents, leading it to stay in the aqueous phase.
-
Inappropriate Organic Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract the neutral form of this compound. Solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures containing these are often good starting points.
-
Insufficient Mixing/Vortexing: Inadequate mixing prevents the establishment of equilibrium between the two phases, resulting in incomplete extraction.
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor phase separation and analyte loss.
Q3: What are the common causes of low recovery during Solid-Phase Extraction (SPE)?
SPE is a powerful technique for sample clean-up and concentration, but low recovery can occur if the methodology is not optimized.[9][10]
-
Incorrect Sorbent Choice: For this compound, a reversed-phase (e.g., C8, C18) or a mixed-mode (combining reversed-phase and ion-exchange) sorbent is typically used. Using a sorbent that does not provide adequate retention for the analyte is a primary cause of low recovery.[9]
-
Improper Sample pH (Loading Step): Similar to LLE, the sample must be acidified before loading onto a reversed-phase SPE cartridge. This ensures the analyte is in its neutral, nonpolar form, maximizing its retention on the hydrophobic sorbent.[11]
-
Wash Solvent is Too Strong: The wash step is designed to remove polar interferences from the cartridge while retaining the analyte. If the wash solvent is too aggressive (e.g., contains too high a percentage of organic solvent), it can prematurely elute the this compound, leading to its loss.[12][13]
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, this typically involves a high percentage of an organic solvent like methanol or acetonitrile. For ion-exchange, the pH or ionic strength of the elution solvent must be adjusted to neutralize the analyte or the sorbent.[9] Insufficient elution volume can also lead to incomplete recovery.[12]
-
Cartridge Drying Out: For many SPE chemistries, it is crucial that the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps.[9]
-
High Flow Rate: Applying the sample, wash, or elution solvents at too high a flow rate can prevent the necessary interactions from reaching equilibrium, resulting in poor retention or incomplete elution.[14]
Q4: Could "matrix effects" be the reason for what appears to be low recovery?
Yes, particularly when using mass spectrometry (LC-MS/MS) for analysis. The "matrix effect" is the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample (e.g., phospholipids, salts, other metabolites).[15][16]
This can manifest as:
-
Ion Suppression: The most common effect, where matrix components interfere with the ionization process in the MS source, leading to a weaker signal for the analyte. This can be misinterpreted as low extraction recovery.[17]
-
Ion Enhancement: Less commonly, matrix components can boost the analyte signal, leading to inaccurate quantification.
To mitigate matrix effects, a more rigorous sample clean-up procedure, such as a well-optimized SPE method, is essential.[16][18] Modifying chromatographic conditions to separate the analyte from interfering matrix components is also a key strategy.
Quantitative Data Summary
The following table presents hypothetical data illustrating how pH and solvent choice can impact the extraction recovery of an acidic analyte like this compound.
| Extraction Method | Sample Pre-treatment (pH) | Extraction/Elution Solvent | Analyte Form | Expected Recovery (%) | Potential Issue |
| LLE | pH 2.0 | Ethyl Acetate | Neutral (-COOH) | > 85% | Optimal |
| LLE | pH 7.0 | Ethyl Acetate | Ionized (-COO⁻) | < 20% | Analyte is too polar for the organic solvent. |
| SPE (C18) | pH 2.5 (Load) | 90% Methanol (Elute) | Neutral (Load), Eluted | > 90% | Optimal |
| SPE (C18) | pH 7.0 (Load) | 90% Methanol (Elute) | Ionized (Load) | < 15% | Poor retention on reversed-phase sorbent. |
| SPE (C18) | pH 2.5 (Load) | 30% Methanol (Elute) | Neutral (Load) | < 40% | Elution solvent is too weak to desorb the analyte. |
Example Experimental Protocol: SPE from Plasma
This protocol provides a general methodology for the solid-phase extraction of this compound from a plasma sample using a reversed-phase cartridge.
1. Materials:
-
Reversed-Phase SPE Cartridges (e.g., C18, 100 mg, 3 mL)
-
Human Plasma Sample
-
Internal Standard (IS) Solution
-
Phosphoric Acid (or Formic Acid)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
SPE Vacuum Manifold
-
Centrifuge and collection tubes
2. Sample Pre-treatment:
-
Pipette 500 µL of plasma into a clean centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of 2% phosphoric acid in water to precipitate proteins and acidify the sample (final pH ~2-3).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
Loading: Load the entire pre-treated supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Pass 2 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under full vacuum for 5 minutes to remove residual water.
-
Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 2 x 1 mL aliquots of 90% methanol in water through the cartridge.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low extraction recovery.
pH Effect on Analyte State and Extraction
Caption: Effect of pH on the chemical state and extractability of an acidic drug.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. veeprho.com [veeprho.com]
- 5. DailyMed - MELOXICAM tablet [dailymed.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. welch-us.com [welch-us.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. specartridge.com [specartridge.com]
- 12. welchlab.com [welchlab.com]
- 13. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Influence of matrix effect on the performance of the method for the official residue control of non-steroidal anti-inflammatory drugs in animal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Mitigating Ion Suppression for 5'-Carboxy Meloxicam in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for 5'-Carboxy Meloxicam during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Low or inconsistent signal intensity for this compound.
-
Question: My signal for this compound is significantly lower than expected, or varies greatly between injections. What are the likely causes and how can I fix this?
Answer: Low and inconsistent signal intensity are classic signs of ion suppression.[1] This occurs when co-eluting matrix components interfere with the ionization of your analyte in the ESI source.[2] For this compound, an acidic metabolite, common interfering substances in biological matrices like plasma or urine include phospholipids, salts, and other endogenous compounds.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[3] For this compound, methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have proven effective at removing interfering matrix components.[4][5] A more recent technique, microextraction by packed sorbent (MEPS), has also been shown to reduce matrix effects for this analyte in oral fluid.[6][7] If you are using a simple protein precipitation method, consider switching to a more rigorous extraction technique.[8]
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.[2] You can achieve this by:
-
Adjusting the mobile phase gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Modifying the mobile phase composition: For acidic compounds like this compound, using a mobile phase with a controlled pH can improve peak shape and retention, aiding separation. A common mobile phase for this analyte is a mixture of methanol and an ammonium formate or acetate buffer at a slightly acidic pH.[5][9]
-
-
Check for Co-eluting Metabolites or Drugs: If the subject has been administered other medications, these or their metabolites could co-elute and cause ion suppression.[10] Review the sample history and, if necessary, adjust your chromatography to separate these compounds.
-
Issue: Poor reproducibility of quality control (QC) samples.
-
Question: My calibration curve looks good, but my QC samples are showing high variability. Why is this happening and what can I do?
Answer: Poor reproducibility in QC samples, despite a good calibration curve, often points to variable matrix effects between different sample preparations.[1] This means that while your calibrants (which may be prepared in a clean matrix) behave predictably, the ion suppression in your actual samples is inconsistent.
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable ion suppression is to use a SIL-IS for this compound.[10] Since the SIL-IS is chemically almost identical to the analyte, it will co-elute and experience the same degree of ion suppression, allowing for accurate correction.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[2]
-
Standard Addition: For particularly complex matrices, the method of standard additions can be employed. This involves spiking the analyte at different concentrations into aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is ion suppression?
-
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.[8]
-
-
Q2: How can I determine if ion suppression is affecting my analysis of this compound?
-
A2: A common method is the post-column infusion experiment.[8] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the MS source. A blank matrix sample is then injected. Any dip in the constant signal baseline indicates the retention times at which matrix components are eluting and causing ion suppression.[11]
-
-
Q3: Are there specific mobile phase additives that can help reduce ion suppression for an acidic compound like this compound?
-
A3: Yes, the choice of mobile phase additive is crucial. For negative ion mode ESI, which is often used for acidic compounds, volatile buffers like ammonium acetate or ammonium formate are preferred over non-volatile buffers like phosphates.[12] For this compound, successful methods have utilized 10 mM ammonium formate at pH 3.0.[5] While ion-pairing agents like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause significant ion suppression and should be used at very low concentrations or avoided if possible.[13][14]
-
-
Q4: Can the ESI source parameters be optimized to reduce ion suppression?
-
A4: While source parameter optimization (e.g., capillary voltage, gas flow rates, temperature) is important for overall sensitivity, it generally cannot eliminate ion suppression caused by co-eluting matrix components.[15] The most effective strategies focus on removing the interfering components before they enter the ion source through better sample preparation and chromatography.[8]
-
Quantitative Data Summary
The following table summarizes key parameters from published LC-MS/MS methods for the analysis of this compound, providing a reference for expected performance.
| Parameter | Method 1 (Human Plasma)[5] | Method 2 (Oral Fluid)[6][7][9] |
| Analyte | 5-carboxymeloxicam | 5′-carboxymeloxicam |
| Sample Matrix | Human Plasma | Oral Fluid |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Microextraction by Packed Sorbent (MEPS) |
| LC Column | XBridge™ C18 | Shim-Pack XR-ODS |
| Mobile Phase | 65% methanol in 10 mM ammonium formate (pH 3.0) | Methanol and 10 mM ammonium acetate (80:20, v/v) |
| Flow Rate | Not Specified | 0.3 mL/min |
| Linear Range | 2-100 ng/mL | 0.6103-625 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.6103 ng/mL |
| Matrix Effect Assessment | Stated as "practically absent" | Evaluated by comparing peak areas in mobile phase vs. post-extraction spiked matrix. |
Experimental Protocols
Method 1: Liquid-Liquid Extraction for Human Plasma [5]
-
Sample Preparation: A liquid-liquid extraction method was employed for sample clean-up.
-
Chromatography:
-
Column: XBridge™ C18
-
Mobile Phase: An isocratic elution with 65% methanol in 10 mM ammonium formate, adjusted to pH 3.0.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection: Selected Reaction Monitoring (SRM) mode.
-
Method 2: Microextraction by Packed Sorbent (MEPS) for Oral Fluid [6][7][9]
-
Sample Preparation (MEPS):
-
Oral fluid samples containing an internal standard (meloxicam-D3) were extracted using a syringe with a MEPS Barrel Insert and Needle (BIN) device.
-
The solid phase was washed with 50 µL of Milli-Q water to remove interferences.
-
The adsorbed analytes were eluted with 100 µL of a methanol and 10 mM ammonium acetate (80:20, v/v) solution.
-
-
Chromatography:
-
Column: Shim-Pack XR-ODS 75 L × 2.0 with a C18 pre-column.
-
Column Temperature: 40 °C.
-
Mobile Phase: A mixture of methanol and 10 mM ammonium acetate (80:20, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
Caption: Logical relationship between ion suppression mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5'-Carboxymeloxicam in Oral Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
improving peak shape for 5'-Carboxy Meloxicam in reverse-phase HPLC
Welcome to the technical support center for optimizing the reverse-phase HPLC analysis of 5'-Carboxy Meloxicam. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you achieve optimal peak shape and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound peak tailing?
Peak tailing is the most common peak shape issue for acidic analytes like this compound. A peak is considered to be tailing if its asymmetry factor is greater than 1.2.[1] This is typically caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Primary Cause: Secondary Silanol Interactions. this compound is an acidic compound. If the mobile phase pH is too high (typically > 4), the carboxylic acid group becomes deprotonated (negatively charged). This ionized form can interact with residual, positively charged silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[1][2]
-
Other Causes:
Solution: The most effective solution is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH.[5] Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice.[6] A pH of around 2.5 to 3.5 is often a good starting point.[7][8]
Q2: My this compound peak is fronting. What is the cause?
Peak fronting (an asymmetry factor less than 1) is less common for this type of analyte but can occur.
-
Primary Cause: Sample Overload. Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and lead with a steep front.[3][9]
-
Other Causes:
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile) can cause the peak to be distorted.[6]
-
Column Temperature Issues: Inconsistent column temperature can affect analyte viscosity and retention.[10]
-
Solution: First, try reducing the injection volume or diluting the sample.[3] If the problem persists, ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible.
Q3: How does mobile phase pH critically affect my separation?
Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.[11] The carboxylic acid group on the molecule has a specific pKa value.
-
At low pH (pH < pKa): The compound is protonated and neutral (non-ionized). In this state, it is more hydrophobic, leading to stronger retention on a reverse-phase column and significantly improved, symmetrical peak shapes.[12]
-
At high pH (pH > pKa): The compound is deprotonated and negatively charged (ionized). This makes it more polar, resulting in less retention and a higher likelihood of interacting with the stationary phase, causing peak tailing.[12][13]
-
At pH near pKa: The compound exists as a mixture of both ionized and non-ionized forms. This can lead to broad or even split peaks and should be avoided.[4][11]
A general rule is to adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[6][7] For acidic compounds, this means working at a pH of 2-4.[7]
Q4: What are the recommended starting conditions for an HPLC method?
Based on published methods for Meloxicam and related compounds, a robust starting point can be established. The following table summarizes typical conditions that can be adapted for this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, End-capped (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and minimizes silanol interactions.[8][14] |
| Mobile Phase | Acetonitrile : Acidified Water (e.g., 50:50 v/v) | Acetonitrile is a common organic modifier with a low UV cutoff.[13] |
| Aqueous Modifier | 0.1% Formic Acid or 0.1% TFA in Water (pH ~2.5-3.5) | Suppresses ionization of the carboxylic acid, improving peak shape.[8][15] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[8][16] |
| Detection (UV) | ~355-361 nm | Meloxicam and its derivatives show strong absorbance in this region.[8][17] |
| Column Temperature | 25-40 °C | Maintains consistent retention times.[17][18] |
| Injection Volume | 5-20 µL | A smaller volume minimizes potential for overload.[10][18] |
Troubleshooting and Experimental Protocols
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Action |
| Peak Tailing | Mobile phase pH is too high. | Lower mobile phase pH to 2.5-3.5 using 0.1% formic acid or TFA.[5][6] |
| Secondary silanol interactions. | Use a modern, high-purity, end-capped C18 or C8 column.[2] | |
| Column is old or contaminated. | Flush the column with a strong solvent or replace it if necessary.[1] | |
| Peak Fronting | Sample overload. | Reduce injection volume or sample concentration.[3] |
| Sample solvent is too strong. | Dissolve the sample in the initial mobile phase.[6] | |
| Broad Peaks | Mobile phase pH is near the analyte's pKa. | Adjust pH to be at least 1-2 units below the pKa.[4][7] |
| Extra-column volume. | Use tubing with a smaller internal diameter and minimize its length.[2] | |
| Split Peaks | Column void or blockage. | Reverse-flush the column (if permitted by manufacturer) or replace it.[1][4] |
| Sample partially dissolved. | Ensure complete dissolution of the sample before injection.[3] |
Experimental Protocol: Mobile Phase pH Optimization Study
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.
Objective: To improve peak shape and achieve a symmetrical peak by evaluating the effect of mobile phase pH.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC-grade formic acid and/or trifluoroacetic acid (TFA)
-
pH meter
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 100 µg/mL.[14]
-
Prepare Mobile Phases:
-
Mobile Phase A (Organic): 100% Acetonitrile.
-
Mobile Phase B1 (Aqueous, pH ~3.4): Prepare a phosphate buffer and adjust the pH to 3.4.[14]
-
Mobile Phase B2 (Aqueous, pH ~2.7): Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B3 (Aqueous, pH ~4.5): Prepare an acetate buffer and adjust the pH to 4.5.
-
Note: Always filter aqueous mobile phases through a 0.45 µm membrane filter.[8]
-
-
Set Up HPLC Method:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Isocratic Elution: 50% Mobile Phase A, 50% Mobile Phase B (B1, B2, or B3)
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 355 nm
-
-
Equilibration and Analysis:
-
Equilibrate the column with the first mobile phase condition (e.g., using B1) for at least 20 column volumes or until a stable baseline is achieved.
-
Inject the this compound standard solution and record the chromatogram.
-
Flush the system and re-equilibrate with the next mobile phase condition (using B2).
-
Inject the standard and record the chromatogram.
-
Repeat the process for the final mobile phase condition (using B3).
-
-
Data Analysis:
-
For each chromatogram, measure the retention time, peak asymmetry (tailing factor), and theoretical plates.
-
Compare the results in a table to identify the pH that provides the best peak symmetry (closest to 1.0) and efficiency.
-
Visual Guides
Caption: Troubleshooting workflow for improving peak shape.
Caption: Chemical equilibrium of this compound at different pH values.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. eujournal.org [eujournal.org]
- 9. uhplcs.com [uhplcs.com]
- 10. youtube.com [youtube.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. ijper.org [ijper.org]
- 17. sphinxsai.com [sphinxsai.com]
- 18. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
Technical Support Center: 5'-Carboxy Meloxicam Instability in Processed Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-Carboxy Meloxicam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My measured concentrations of this compound are inconsistent across sample replicates. What could be the cause?
A1: Inconsistent concentrations can arise from the instability of this compound in your processed samples. This metabolite of Meloxicam is susceptible to degradation, which can be influenced by factors such as pH, temperature, and storage conditions. It is crucial to maintain a consistent and controlled sample handling process to ensure reliable and reproducible results.
Q2: I suspect that this compound is degrading during my sample preparation. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure—a carboxylic acid—two potential degradation routes are of primary concern:
-
Lactonization: Intramolecular cyclization to form a lactone is a common instability for molecules containing both a carboxylic acid and a hydroxyl group in proximity. While the immediate structure of this compound does not feature a suitably positioned hydroxyl group for simple lactonization, complex rearrangements or the presence of other reactive species could potentially facilitate such reactions under certain conditions.
-
Hydrolysis of Conjugates: In biological matrices, this compound can exist as a glucuronide conjugate (an acyl glucuronide). These conjugates are known to be unstable and can hydrolyze back to the parent carboxylic acid, especially under non-physiological pH conditions or in the presence of certain enzymes. This can lead to an overestimation of the free this compound if the analysis does not account for the conjugate.
Q3: What are the best practices for storing processed samples containing this compound to minimize degradation?
A3: Proper storage is critical for maintaining the integrity of your samples. Based on stability studies performed on this compound in oral fluid, the following storage conditions have been shown to be effective[1]:
-
Short-Term Storage: For short-term storage (up to 12 hours), samples should be kept at refrigerated temperatures (4°C)[1].
-
Long-Term Storage: For long-term storage, it is recommended to freeze samples at -70°C[1].
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation. If multiple analyses from the same sample are required, it is advisable to aliquot the sample into smaller volumes before freezing. Studies have shown that this compound is stable for at least three freeze-thaw cycles when stored at -70°C[1].
Q4: Can the pH of my sample processing solutions affect the stability of this compound?
A4: Yes, the pH of your solutions can significantly impact the stability of this compound. Carboxylic acids can be susceptible to degradation under both acidic and basic conditions. While specific studies on this compound are limited, forced degradation studies on the parent drug, meloxicam, have shown it degrades under both acidic and basic conditions[2][3]. It is therefore recommended to maintain the pH of your sample processing solutions as close to neutral (pH 7) as possible, unless your specific analytical method requires a different pH. In such cases, it is important to validate the stability of this compound under those conditions.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Sample Extraction
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Minimize the time samples are at room temperature. Process samples on ice or at refrigerated temperatures. |
| pH-related instability | Ensure the pH of all extraction solvents and buffers is controlled and documented. If possible, maintain a neutral pH. |
| Adsorption to labware | Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered. |
| Incomplete extraction | Optimize your extraction procedure. Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction). |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | Investigate the mass of the unknown peak. A mass corresponding to a potential lactone or other degradation product could indicate instability. |
| Hydrolysis of glucuronide conjugate | If you are analyzing for the free acid, the presence of the glucuronide conjugate in the original sample could lead to its hydrolysis during processing, appearing as an increasing peak over time. Consider enzymatic or chemical hydrolysis of all samples to measure total this compound. |
| Matrix effects | Perform a standard addition experiment to determine if components of the biological matrix are interfering with the analysis. |
Data Presentation
Table 1: Stability of this compound in Processed Oral Fluid Samples
| Storage Condition | Duration | Analyte Concentration Change | Reference |
| Room Temperature | 12 hours | Within 15% of initial concentration | [1] |
| Refrigerated (4°C) | 12 hours | Within 15% of initial concentration | [1] |
| Freeze-Thaw Cycles (-70°C to 23°C) | 3 cycles | Within 15% of initial concentration | [1] |
Experimental Protocols
Protocol 1: Recommended Sample Handling and Processing Workflow
This protocol provides a general workflow designed to minimize the degradation of this compound in biological samples.
-
Sample Collection: Collect biological samples (e.g., plasma, urine, oral fluid) using appropriate collection tubes containing a suitable anticoagulant if necessary.
-
Initial Processing: Process samples as soon as possible after collection. If immediate processing is not possible, store the samples at -70°C.
-
Thawing: When ready for analysis, thaw samples on ice.
-
Extraction: Perform all extraction steps on ice or at 4°C.
-
Use pre-chilled solvents and solutions.
-
Minimize the duration of any vortexing or shaking steps.
-
-
pH Control: Maintain the pH of all solutions as close to neutral as possible.
-
Storage of Processed Samples: If processed samples are not analyzed immediately, store them at 4°C for short-term storage (up to 12 hours) or at -70°C for long-term storage.
-
Analysis: Analyze the samples as soon as possible after processing.
References
Technical Support Center: Minimizing Carryover of 5'-Carboxy Meloxicam
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of 5'-Carboxy Meloxicam during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a significant issue?
A1: Autosampler carryover is the unintentional introduction of a residual analyte from a previous injection into a subsequent analysis.[1] It manifests as unexpected peaks in blank injections or artificially high concentrations in low-level samples.[1] This phenomenon can severely compromise data integrity, leading to inaccurate quantification, false positives, and poor reproducibility, which is particularly critical in regulated environments like pharmaceuticals.[1] Carryover is often observed with "sticky" compounds that adhere to surfaces within the HPLC or LC-MS system.[2]
Q2: What specific properties of this compound make it prone to carryover?
A2: this compound, the major metabolite of Meloxicam, possesses chemical properties that can contribute to its "stickiness" and subsequent carryover.[3][4] Its structure contains both hydrophobic regions and a carboxylic acid group, allowing for multiple types of interactions (hydrophobic, ionic) with autosampler components. The solubility of the parent compound, Meloxicam, is known to be pH-dependent, being practically insoluble in water but more soluble in strong acids and bases.[3][5] The presence of the carboxyl group on the metabolite suggests its solubility will also be highly dependent on pH. If the sample diluent or wash solvent pH is not optimal, the compound can adsorb to surfaces like tubing, the injection needle, and valve seals.[6][7]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁N₃O₆S₂ | [8][9] |
| Molecular Weight | 381.39 g/mol | [8][9] |
| Parent Compound | Meloxicam | [4] |
| Key Functional Group | Carboxylic Acid | [4] |
| Expected Solubility | Poorly soluble in neutral aqueous solutions; solubility increases at high or low pH. | Inferred from Meloxicam[3][5] |
| Storage Temperature | Refrigerator | [8] |
Q3: How can I systematically determine if the autosampler is the source of the carryover?
A3: A systematic approach is crucial to pinpoint the source of carryover. A null-injection, which initiates a run without actuating the injection valve, is a powerful tool; if no carryover peak appears, the issue is likely related to the injection event itself.[10] Another effective test is to compare the results from an autosampler injection with a manual injection; if the manual injection is clean, the autosampler is confirmed as the source.[6][10][11] You can also bypass components like the column to see if the carryover persists, which helps isolate the problem to the pre-column flow path.
Troubleshooting Guides
This section provides a step-by-step guide to diagnosing and resolving carryover issues with this compound.
Issue: A significant peak corresponding to this compound appears in blank injections following a high-concentration sample.
This is a classic sign of carryover.[10] Follow these steps to mitigate the problem.
Step 1: Diagnose and Classify the Carryover
First, determine the nature of the carryover by injecting a high-concentration standard followed by at least two or three consecutive blank injections.[6][10]
-
Classic Carryover: The peak area of the analyte decreases significantly with each subsequent blank injection. This suggests that a finite amount of sample is trapped in the flow path (e.g., in a valve groove) and is being washed out over time.[10]
-
Constant Carryover (Contamination): The peak area remains relatively constant across all blank injections. This points to a source of contamination, such as a contaminated blank solvent, mobile phase, or vial.[10]
References
- 1. mastelf.com [mastelf.com]
- 2. youtube.com [youtube.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. scbt.com [scbt.com]
- 5. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lctsbible.com [lctsbible.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. This compound [amp.chemicalbook.com]
- 9. This compound - CAS - 130262-93-0 | Axios Research [axios-research.com]
- 10. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
resolving co-elution of 5'-Carboxy Meloxicam with endogenous interferences
Welcome to the technical support center for the analysis of 5'-Carboxy Meloxicam. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of this compound, particularly its co-elution with endogenous interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1][2][3] LC-MS/MS is generally favored for its high sensitivity and selectivity, especially in complex biological matrices.[4][5]
Q2: What causes the co-elution of this compound with endogenous interferences?
A2: Co-elution occurs when endogenous components of the sample matrix (e.g., plasma, urine) have similar physicochemical properties to this compound, causing them to elute from the analytical column at the same time. This can be due to insufficient chromatographic separation or inadequate sample clean-up.[6]
Q3: What are the consequences of co-elution on my analytical results?
A3: Co-elution can lead to a phenomenon known as "matrix effect," which can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[6][7] In HPLC-UV, co-eluting substances can interfere with the analyte peak, causing inaccurate integration and quantification.
Q4: What are the typical sample preparation techniques to minimize interferences?
A4: Common and effective sample preparation techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its solubility in two immiscible liquid phases.[1][4]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, while interferences are washed away.[8]
-
Protein Precipitation: A simpler method where a solvent is added to precipitate proteins, which are then removed by centrifugation.[9][10]
-
Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that is efficient and requires smaller sample volumes.[11][12]
Troubleshooting Guide
This guide addresses specific issues related to the co-elution of this compound with endogenous interferences.
Issue 1: Poor peak shape or peak splitting for this compound.
| Possible Cause | Troubleshooting Step |
| Co-eluting Interference | Optimize the chromatographic method. See "Experimental Protocols" for modifying the mobile phase gradient or pH. |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
Issue 2: Inconsistent or non-reproducible quantification results.
| Possible Cause | Troubleshooting Step |
| Matrix Effect | Improve the sample clean-up method. Consider switching from protein precipitation to LLE or SPE. Evaluate the matrix effect by comparing the response of the analyte in the matrix to its response in a neat solution.[11][12] |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard to normalize for variations. |
| Instrument Instability | Check the stability of the LC-MS/MS system by repeatedly injecting a standard solution. |
Issue 3: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Clean-up | Employ a more rigorous sample preparation method like SPE to remove a wider range of interferences.[8] |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Carryover from Previous Injection | Implement a robust needle wash protocol between injections. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of an internal standard solution (e.g., Isoxicam).[1]
-
Add 1 mL of extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Chromatographic Separation using Reversed-Phase LC-MS/MS
-
Column: A C18 analytical column (e.g., XBridge™ C18, 3.5 µm, 2.1 x 100 mm) is commonly used.[1]
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.[1][13]
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A to retain this compound and allow highly polar interferences to elute first.
-
Gradually increase the percentage of Mobile Phase B to elute this compound.
-
A typical starting condition could be 95% A, followed by a linear gradient to 5% A over several minutes.
-
Data Presentation
The following tables summarize typical parameters for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., XBridge™, Shim-Pack XR-ODS) | [1],[5] |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Formate/Acetate Buffer | [1],[5] |
| Flow Rate | 0.3 - 1.0 mL/min | [9],[5] |
| Column Temperature | 40°C | [5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [13] |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [1][13] |
| Precursor Ion (m/z) | Specific to this compound | - |
| Product Ion (m/z) | Specific to this compound | - |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Co-elution vs. resolved chromatographic peaks.
References
- 1. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of meloxicam in the plasma of koalas (Phascolarctos cinereus) by improved high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eujournal.org [eujournal.org]
- 10. Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Sensitivity for 5'-Carboxy Meloxicam Detection
Welcome to the technical support hub for the analysis of 5'-Carboxy Meloxicam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the detection of this compound using common analytical techniques such as HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Issue: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for acidic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase. Here’s a step-by-step troubleshooting approach:
-
Mobile Phase pH Adjustment: The ionization state of this compound is pH-dependent. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxyl group to maintain it in a single, un-ionized form. This minimizes interactions with residual silanols on the column.
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the mobile phase pH at the column surface. Increasing the buffer concentration (e.g., to 20-50 mM) can help mask silanol activity.[1]
-
Column Choice: Consider using a column with a highly inert stationary phase (e.g., end-capped C18) to reduce silanol interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[1]
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. A stronger injection solvent can cause peak fronting.
-
System Check: Voids in the column packing or a partially blocked inlet frit can also cause peak distortion.[1] If the issue persists after addressing the points above, inspect your column and replace it if necessary.
-
Issue: Low Sensitivity/Poor Signal-to-Noise Ratio
-
Question: The signal for my this compound peak is very low, close to the baseline noise. How can I improve the sensitivity of my HPLC-UV method?
-
Answer: Enhancing the signal-to-noise ratio is key for detecting low concentrations of this compound. Consider the following strategies:
-
Optimize Detection Wavelength: While meloxicam has a UV absorbance maximum around 355-360 nm, it's crucial to determine the optimal wavelength for this compound specifically, as structural modifications can shift the absorbance spectrum.
-
Sample Preparation: Implement a sample clean-up and concentration step. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components and concentrating the analyte of interest.
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening. This should be balanced with sample concentration.
-
Fluorescence Derivatization: For a significant sensitivity boost, consider derivatizing the carboxylic acid group of this compound with a fluorescent tag. Reagents like bromomethylcoumarins or 9-anthryldiazomethane (ADAM) can be used for pre-column derivatization, allowing for highly sensitive fluorescence detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue: Ion Suppression or Enhancement
-
Question: I am observing significant ion suppression for this compound in my plasma samples. What are the best strategies to mitigate this matrix effect?
-
Answer: Ion suppression is a frequent challenge in bioanalysis that can compromise accuracy and sensitivity.[2][3][4][5] Here are effective mitigation strategies:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2][4] Transition from simple protein precipitation to a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Optimize your chromatography to separate this compound from co-eluting matrix components, particularly phospholipids. Using a column with a different selectivity or adjusting the gradient profile can be effective.
-
Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, though this may also decrease the analyte signal. This approach is a trade-off that needs to be carefully evaluated.
-
Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute and experience similar ion suppression, allowing for accurate correction during data analysis.
-
Issue: Inconsistent or Low Signal Intensity
-
Question: My signal intensity for this compound is inconsistent between runs. What should I check?
-
Answer: Inconsistent signal intensity can stem from several factors related to both the LC and MS systems.
-
Optimize ESI Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature, to ensure maximum ionization of this compound.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. For negative ion mode, which is often suitable for carboxylic acids, small amounts of weak acids like acetic or formic acid can sometimes enhance the signal. Experiment with different additives and concentrations.
-
System Cleanliness: Contamination of the ion source can lead to signal instability. Regularly clean the ion source components as recommended by the instrument manufacturer.
-
LC System Performance: Check for any issues with the LC system, such as pump inconsistencies or leaks, which can affect the delivery of the analyte to the mass spectrometer.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical LLOQ for this compound in plasma using LC-MS/MS?
-
Q2: Can I use an HPLC-UV method for quantitative analysis of this compound in biological samples?
-
A2: While HPLC-UV is a viable technique, it may lack the sensitivity and selectivity required for detecting low concentrations of this compound in complex biological matrices without extensive sample preparation. LC-MS/MS is generally the preferred method for bioanalytical studies due to its superior sensitivity and specificity.
-
-
Q3: What are the key validation parameters to consider when developing a bioanalytical method for this compound?
-
A3: According to regulatory guidelines, key validation parameters include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability.
-
-
Q4: Is fluorescence derivatization a complex procedure?
-
A4: While it adds an extra step to the sample preparation workflow, fluorescence derivatization can be straightforward with commercially available kits and well-documented protocols. The significant increase in sensitivity often justifies the additional effort, especially when dealing with very low analyte concentrations.
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Parameter | LC-MS/MS (Human Plasma) | LC-MS/MS (Oral Fluid) |
| Linearity Range | 2 - 100 ng/mL[6] | 0.6103 - 625 ng/mL[7][9] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[6] | 0.6103 ng/mL[7][8][9] |
| Sample Preparation | Liquid-Liquid Extraction[6] | Microelution Solid-Phase Extraction (MEPS)[7] |
| Internal Standard | Isoxicam[6] | Meloxicam-d3[7] |
Experimental Protocols
Protocol 1: LC-MS/MS Detection of this compound in Human Plasma
This protocol is based on a validated method for the simultaneous determination of meloxicam and 5'-carboxymeloxicam.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Isoxicam).
-
Add 50 µL of 1 M HCl and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: XBridge™ C18, 3.5 µm, 2.1 x 50 mm
-
Mobile Phase: 65% Methanol in 10 mM Ammonium Formate (pH 3.0)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound Transition: Monitor the appropriate precursor to product ion transition.
-
Isoxicam (IS) Transition: Monitor the appropriate precursor to product ion transition.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acidic Drug Metabolites
This is a general protocol that can be adapted for this compound.
1. Sample Pre-treatment
-
To 1 mL of plasma, add an appropriate amount of internal standard.
-
Acidify the sample by adding 100 µL of 2% phosphoric acid to adjust the pH to approximately 6.0-6.5.[10] This ensures that the carboxylic acid group is protonated.
2. SPE Procedure
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 drops/second).
-
Washing:
-
Wash with 1 mL of 25 mM ammonium acetate buffer (pH 6.0) to remove polar interferences.
-
Wash with 1 mL of methanol/water (5:95, v/v) to remove less polar interferences.
-
-
Elution: Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. providiongroup.com [providiongroup.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to FDA-Compliant Bioanalytical Method Validation for 5'-Carboxy Meloxicam
This guide provides a comprehensive comparison of two distinct, validated bioanalytical methods for the quantification of 5'-Carboxy Meloxicam, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The validation of these methods adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines, ensuring data integrity and reliability for researchers, scientists, and drug development professionals. The methods presented here utilize different analytical technologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV)—and are applicable to various biological matrices.
Comparative Performance of Validated Methods
The selection of a bioanalytical method is contingent on various factors, including the required sensitivity, the nature of the biological matrix, available instrumentation, and the specific goals of the study. Below is a summary of the performance characteristics of two validated methods for this compound.
Table 1: Comparison of Validated Bioanalytical Methods for this compound
| Parameter | Method 1: LC-MS/MS in Oral Fluid | Method 2: RP-HPLC-UV in Biological Fluids |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry | Reversed-Phase High-Performance Liquid Chromatography with UV Detection |
| Biological Matrix | Oral Fluid | Human Plasma, Urine, and Saliva |
| Linearity Range | 0.6103 - 625 ng/mL[1] | 25 - 1000 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9959[1] | Not explicitly stated for this compound |
| Lower Limit of Quantification (LLOQ) | 0.6103 ng/mL[1] | 25 ng/mL[2] |
| Mean Recovery (%) | Not explicitly stated for this compound | 97% (Plasma), 95.1% (Urine), 92.7% (Saliva)[2] |
| Intra- and Inter-Assay Precision (CV%) | < 15%[1] | Not explicitly stated for this compound |
| Intra- and Inter-Assay Accuracy (RE%) | < 15%[1] | Not explicitly stated for this compound |
Detailed Experimental Protocols
Adherence to a detailed and robust experimental protocol is fundamental to the successful validation of any bioanalytical method. The following sections outline the key steps for the validation of a bioanalytical method for this compound, in line with FDA guidelines.
Method 1: LC-MS/MS in Oral Fluid
This method, as described by Pinheiro et al. (2023), provides a highly sensitive and selective approach for the quantification of this compound in oral fluid.[1]
1. Sample Preparation:
-
Oral fluid samples are collected and stored at -20°C until analysis.
-
Prior to analysis, samples are thawed and centrifuged.
-
An aliquot of the supernatant is mixed with an internal standard (IS) solution.
-
The mixture undergoes protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Following centrifugation, the supernatant is transferred for LC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A suitable C18 column, such as a Shim-Pack XR-ODS (75 L × 2.0 mm), is used for separation.[1]
-
Mobile Phase: A gradient or isocratic mobile phase is employed. For example, a mixture of methanol and 10 mM ammonium acetate (80:20, v/v) can be used.[1]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode is selected based on the analyte's properties.
3. Validation Parameters:
-
Calibration Curve: A calibration curve is prepared with at least six to eight non-zero concentrations, spanning the expected range of the study samples.[1]
-
Quality Control (QC) Samples: QC samples are prepared at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]
Method 2: RP-HPLC-UV in Biological Fluids
This method, developed by S. M. A. T. K. et al. (2016), offers a cost-effective and robust alternative for the simultaneous quantification of Meloxicam and its metabolites in various biological fluids.[2]
1. Sample Preparation:
-
Biological fluid samples (plasma, urine, or saliva) are subjected to liquid-liquid extraction.
-
Dichloromethane is used as the extraction solvent.[2]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Chromatographic Column: A C18 analytical column, such as a Supelco analytical C18 (150 mm × 4.6 mm, 5 µm), is employed.[2]
-
Mobile Phase: The mobile phase consists of a mixture of methanol and 0.05% aqueous trifluoroacetic acid (TFA) in a 60:40% v/v ratio.[2]
-
Flow Rate: The mobile phase is pumped at a flow rate of 1.3 mL/min.[2]
-
Detection: The eluent is monitored using a UV detector set at a wavelength of 353 nm.[2]
3. Validation Parameters:
-
Linearity: The method's linearity is assessed over a concentration range of 25 - 1000 ng/mL for this compound.[2]
-
Limit of Quantification (LOQ): The LOQ for this compound is determined to be 25 ng/mL.[2]
-
Recovery: The extraction efficiency is evaluated at different concentrations, with mean recoveries of 97% in plasma, 95.1% in urine, and 92.7% in saliva.[2]
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the logical workflow of a bioanalytical method validation process as stipulated by FDA guidelines.
References
A Comparative Guide to the Bioanalytical Validation of 5'-Carboxy Meloxicam Assays
For Researchers, Scientists, and Drug Development Professionals
The reliable quantification of drug metabolites like 5'-Carboxy Meloxicam in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development.[4] Cross-validation between different laboratories or methods is essential to ensure data comparability and reliability, especially when samples from a single study are analyzed at multiple sites.[4][5] This guide is intended to assist researchers in evaluating and selecting appropriate analytical methods for their studies.
Data Presentation: Comparison of Assay Performance
The following table summarizes the quantitative performance data from two distinct LC-MS/MS methods for the determination of this compound in human plasma and oral fluid. These methods have been validated according to regulatory guidelines from bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][6][7][8][9]
| Parameter | Method 1: Human Plasma[1] | Method 2: Human Oral Fluid[2] |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 2 - 100 ng/mL | 0.6103 - 625 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but standard curves were linear. | 0.9959 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.6103 ng/mL |
| Intra-Assay Precision (%CV) | < 15% | < 15% |
| Inter-Assay Precision (%CV) | < 15% | < 15% |
| Intra-Assay Accuracy (%RE) | Not explicitly stated, but within acceptable limits. | < 15% |
| Inter-Assay Accuracy (%RE) | Not explicitly stated, but within acceptable limits. | < 15% |
| Matrix | Human Plasma | Human Oral Fluid |
CV: Coefficient of Variation, RE: Relative Error
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS Assay for this compound in Human Plasma[1]
-
Sample Preparation: A liquid-liquid extraction method was employed for sample clean-up.
-
Internal Standard: Isoxicam was used as the internal standard.
-
Chromatography:
-
Column: XBridge™ C18
-
Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0)
-
-
Detection:
-
Instrument: Tandem Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Method 2: LC-MS/MS Assay for this compound in Human Oral Fluid[2]
-
Sample Preparation: Details on sample preparation were not explicitly provided in the abstract.
-
Internal Standard: The internal standard used was not specified in the abstract.
-
Chromatography:
-
Column: Shim-Pack XR-ODS 75 L × 2.0 column with a C18 pre-column
-
Mobile Phase: Methanol and 10 mM ammonium acetate (80:20, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Detection:
-
Instrument: Tandem Mass Spectrometer
-
Ionization Mode: Not explicitly stated.
-
Detection Mode: Not explicitly stated, but typical for quantitative LC-MS/MS.
-
Mandatory Visualizations
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a crucial process before analyzing study samples.[8]
Caption: A typical workflow for bioanalytical method validation.
Inter-Laboratory Cross-Validation Process
This diagram outlines the logical steps involved in performing an inter-laboratory cross-validation to ensure the comparability of results between two different laboratories.[4]
Caption: Logical workflow for inter-laboratory cross-validation.
References
- 1. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of meloxicam in dog plasma by high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. ema.europa.eu [ema.europa.eu]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Analysis of Meloxicam and its Major Metabolite, 5'-Carboxy Meloxicam, in Plasma and Synovial Fluid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) meloxicam and its primary metabolite, 5'-Carboxy Meloxicam, with a focus on their relative concentrations in plasma and synovial fluid. Understanding the distribution of these compounds is crucial for assessing the efficacy and duration of action of meloxicam in treating joint-related inflammatory conditions.
While extensive data exists for the parent drug, meloxicam, in both plasma and synovial fluid, a notable gap persists in the scientific literature regarding the direct comparative levels of its main metabolite, this compound, in these two critical biological matrices. This guide summarizes the available quantitative data for meloxicam and presents the established experimental protocols for the analysis of both meloxicam and this compound in plasma.
Quantitative Data Summary
| Parameter | Plasma | Synovial Fluid | Data Source |
| Peak Concentration (Cmax) | 842 µg/L | 320 µg/L | [1] |
| Time to Peak Concentration (Tmax) | ~6 hours | ~6 hours | [1] |
| Area Under the Curve (AUC) | >2.5 times that in synovial fluid | - | [1] |
| Synovial Fluid to Plasma Ratio | - | ~0.47 | [1] |
Experimental Protocols
Detailed methodologies for the quantification of meloxicam and this compound in human plasma are crucial for reproducible research. The following is a summary of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Determination of Meloxicam and this compound in Human Plasma by LC-MS/MS[2]
1. Sample Preparation:
-
A liquid-liquid extraction method is employed for sample clean-up.
2. Chromatographic Separation:
-
Analytical Column: XBridge™ C18 column.
-
Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0).
-
Internal Standard: Isoxicam.
3. Mass Spectrometric Detection:
-
The analysis is performed in the selected reaction monitoring (SRM) mode.
4. Method Validation:
-
Linearity:
-
Meloxicam: 10-2500 ng/mL.
-
This compound: 2-100 ng/mL.
-
-
The method has been successfully applied to pharmacokinetic studies following oral administration of meloxicam.[2]
Visualizations
Metabolic Pathway of Meloxicam
Meloxicam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[3] The major metabolite formed is 5'-hydroxymethyl meloxicam, which is subsequently oxidized to the pharmacologically inactive this compound.[3]
Caption: Metabolic conversion of meloxicam to this compound.
Experimental Workflow for Plasma Analysis
The following diagram illustrates the key steps in the analytical workflow for quantifying meloxicam and its metabolite in plasma samples using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of plasma samples.
References
- 1. Articular diffusion of meloxicam after a single oral dose: relationship to cyclo-oxygenase inhibition in synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
A Comparative Guide to the Metabolism of Meloxicam to 5'-Carboxy Meloxicam in Humans and Animals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic conversion of the non-steroidal anti-inflammatory drug (NSAID) meloxicam to its principal inactive metabolite, 5'-Carboxy Meloxicam, across humans and various animal species. Understanding these species-specific metabolic differences is crucial for preclinical drug development, toxicological assessment, and the extrapolation of animal data to human clinical outcomes.
Executive Summary
Meloxicam is extensively metabolized in the liver of humans and animals, primarily through oxidation of the 5-methyl group on the thiazolyl ring. This process occurs in a two-step reaction: an initial hydroxylation to form 5'-hydroxymethyl meloxicam, which is subsequently oxidized to the final major metabolite, this compound. Both metabolites are pharmacologically inactive.[1]
The primary enzymes responsible for the initial hydroxylation step in humans are Cytochrome P450 (CYP) isoforms, predominantly CYP2C9 with a minor contribution from CYP3A4.[2][3] While the metabolic profile is qualitatively similar across many species, significant quantitative differences in the extent of metabolite formation and the primary routes of excretion exist. Notably, the pharmacokinetic profile of meloxicam in rats most closely resembles that in humans.[4]
Data Presentation: Quantitative Comparison of Meloxicam Metabolism
The following table summarizes the quantitative data on the excretion of meloxicam and its major metabolites in various species. This data is primarily derived from studies using radiolabeled [14C]meloxicam, which allows for the tracking of all drug-related material.
| Species | 5'-Hydroxymethyl Meloxicam (% of Radioactivity in Urine) | This compound (% of Radioactivity in Urine) | Primary Excretion Route | Reference |
| Human | 10-50% | 4-35% | Urine and Feces (equally) | [5] |
| Rat | 33% | 16% | Urine (~65-70%) | [1][5] |
| Mouse | Not specified | Not specified | Urine (~65-70%) | [5] |
| Mini-pig | 10-50% | 4-35% | Urine and Feces (equally) | [5] |
| Cattle | 10-50% | 4-35% | Urine and Feces (equally) | [5] |
| Dog | Not specified | Not specified | Not specified | [5] |
Note: The ranges for human, mini-pig, and cattle represent the variability observed across studies. In rats, more specific percentages for urine have been reported.[1] For mice and dogs, while the major metabolites are known to be the 5'-hydroxymethyl and 5'-carboxy derivatives, specific percentages of urinary excretion were not available in the reviewed literature.
Mandatory Visualization
Metabolic Pathway of Meloxicam
References
- 1. Meloxicam: metabolic profile and biotransformation products in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Meloxicam in human liver involves cytochromes P4502C9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of human cytochrome P-450 3A4-catalyzed meloxicam 5'-methylhydroxylation by quinidine and hydroquinidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics of meloxicam in animals and the relevance to humans. | Semantic Scholar [semanticscholar.org]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Primary Metabolites of Meloxicam: 5'-Carboxy Meloxicam vs. 5'-Hydroxy Meloxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5'-Carboxy Meloxicam and 5'-Hydroxy Meloxicam, the primary metabolites of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development endeavors.
Introduction to Meloxicam Metabolism
Meloxicam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, before its excretion. The main metabolic pathway involves the oxidation of the 5-methyl group of the thiazolyl ring. This process leads to the formation of two key primary metabolites: 5'-Hydroxymethyl Meloxicam (also referred to as 5'-Hydroxy Meloxicam) and its subsequent oxidation product, this compound. Both of these metabolites are considered pharmacologically inactive, meaning they do not contribute to the therapeutic or adverse effects of the parent drug.[1][2]
The initial hydroxylation to 5'-Hydroxy Meloxicam is catalyzed predominantly by the CYP2C9 isoenzyme, with a minor contribution from CYP3A4.[3][4] The subsequent oxidation to this compound is a further metabolic step.[5] Understanding the characteristics and formation of these metabolites is crucial for a comprehensive understanding of Meloxicam's pharmacokinetic profile and for the development of bioanalytical methods.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and 5'-Hydroxy Meloxicam based on available experimental evidence. It is important to note that while pharmacokinetic data for this compound is available, specific pharmacokinetic parameters for 5'-Hydroxy Meloxicam are not extensively reported in the literature, likely due to its transient nature as an intermediate metabolite.
| Parameter | This compound | 5'-Hydroxy Meloxicam | Source(s) |
| Metabolite Type | Major | Minor | [6] |
| Relative Abundance (% of Dose) | ~60% | ~9% | [6] |
| Biological Activity | Pharmacologically inactive | Pharmacologically inactive | [1][2] |
| Pharmacokinetic Parameters (Oral Fluid) | [7] | ||
| Cmax (ng/mL) | 156.25 (HQC) | Data not available | [7] |
| Tmax (h) | Data not available | Data not available | |
| AUC (ng·h/mL) | Data not available | Data not available | |
| Half-life (t½) (h) | Data not available | Data not available |
HQC: High-Quality Control concentration used in the study.
Metabolic Pathway of Meloxicam
The metabolic conversion of Meloxicam to its primary inactive metabolites is a two-step oxidative process.
Experimental Protocols
In Vitro Metabolism of Meloxicam using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of Meloxicam in vitro to identify the formation of its primary metabolites.
Objective: To determine the in vitro metabolism of Meloxicam to 5'-Hydroxy Meloxicam and this compound using human liver microsomes.
Materials:
-
Meloxicam
-
5'-Hydroxy Meloxicam and this compound analytical standards
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Meloxicam in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and the human liver microsome suspension.
-
Pre-incubate the mixture at 37°C for a few minutes to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the Meloxicam stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile. This will precipitate the proteins and stop the enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples and then centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the presence and quantity of Meloxicam, 5'-Hydroxy Meloxicam, and this compound using a validated LC-MS/MS method.
-
Use the analytical standards to create calibration curves for accurate quantification.
-
Quantification of this compound and 5'-Hydroxy Meloxicam in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of Meloxicam's primary metabolites in biological matrices like plasma or oral fluid.
Objective: To accurately quantify the concentrations of this compound and 5'-Hydroxy Meloxicam in a biological matrix.
Materials:
-
Biological samples (e.g., plasma, oral fluid)
-
This compound and 5'-Hydroxy Meloxicam analytical standards
-
Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., a mixture of an aqueous buffer like ammonium acetate and an organic solvent like methanol or acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw the biological samples.
-
To a specific volume of the sample, add the internal standard solution.
-
Perform protein precipitation by adding a predetermined volume of cold organic solvent.
-
Vortex the mixture to ensure thorough mixing and precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Extraction (if necessary):
-
Depending on the sample matrix and required sensitivity, a liquid-liquid extraction or solid-phase extraction step may be employed after protein precipitation to further clean up the sample.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new set of tubes and evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to specific product ions for each analyte and the internal standard are monitored.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of this compound and 5'-Hydroxy Meloxicam in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of Meloxicam metabolites in a biological sample.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism of Meloxicam in human liver involves cytochromes P4502C9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of human cytochrome P-450 3A4-catalyzed meloxicam 5'-methylhydroxylation by quinidine and hydroquinidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. Pharmacokinetics and Pharmacodynamics of Meloxicam in East Asian Populations: The Role of Ethnicity on Drug Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Meloxicam Immunoassays with 5'-Carboxy Meloxicam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Metabolite Cross-Reactivity
Comparative Analysis: Immunoassay vs. LC-MS/MS
While immunoassays offer a high-throughput and cost-effective solution for quantifying drug concentrations, their susceptibility to cross-reactivity necessitates careful validation. In contrast, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive alternative for the simultaneous quantification of meloxicam and its metabolites.
| Feature | Immunoassay (e.g., Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Potential for cross-reactivity with metabolites and structurally similar compounds | High specificity, capable of distinguishing between parent drug and metabolites |
| Sensitivity | Generally high, with typical limits of detection in the low ng/mL range[2] | Very high, with reported lower limits of quantification (LLOQ) for both meloxicam and 5'-Carboxy Meloxicam at 0.6103 ng/mL in oral fluid[3] |
| Throughput | High, suitable for screening large numbers of samples | Lower, more time-consuming per sample |
| Cost | Relatively low cost per sample | Higher initial instrument cost and cost per sample |
| Expertise | Requires basic laboratory skills | Requires specialized expertise in instrument operation and data analysis |
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
The following protocol outlines a standard procedure for assessing the cross-reactivity of a meloxicam immunoassay with this compound using a competitive enzyme-linked immunosorbent assay (ELISA) format.[4][5][6]
Objective: To quantify the percentage cross-reactivity of a meloxicam-specific antibody with this compound.
Materials:
-
Meloxicam standard
-
This compound
-
Meloxicam-specific antibody
-
Microtiter plates coated with a meloxicam conjugate (e.g., meloxicam-protein conjugate)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Assay buffer (e.g., PBS with BSA)
-
Plate reader
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the meloxicam standard in assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 100 ng/mL).
-
Prepare a serial dilution of this compound in assay buffer over a wider concentration range to determine its inhibitory concentration 50% (IC50).
-
-
Assay Procedure:
-
Add a fixed amount of meloxicam-specific antibody and varying concentrations of either the meloxicam standard or this compound to the wells of the meloxicam-coated microtiter plate.
-
Incubate the plate to allow for competitive binding between the free drug/metabolite and the coated meloxicam conjugate for the antibody.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody, which binds to the primary antibody captured on the plate.
-
Incubate and wash the plate again.
-
Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the concentration of free meloxicam or cross-reacting substance in the sample.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the meloxicam standard and this compound to generate sigmoidal dose-response curves.
-
Determine the IC50 value for both compounds. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Meloxicam / IC50 of this compound) x 100
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflow.
Caption: Meloxicam's primary mechanism of action and its influence on the PI3K/Akt signaling pathway.
Caption: A generalized workflow for determining immunoassay cross-reactivity using a competitive ELISA.
Conclusion
The assessment of cross-reactivity with major metabolites is a non-negotiable aspect of immunoassay validation in drug development. For meloxicam, the potential for cross-reactivity of immunoassays with this compound highlights the need for rigorous specificity testing. While direct comparative data is sparse, the experimental protocols for determining this parameter are well-established. For studies requiring the highest level of specificity and the ability to differentiate between the parent drug and its metabolites, LC-MS/MS remains the gold standard. By carefully selecting and validating their analytical methods, researchers can ensure the generation of accurate and reliable data, leading to more informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Meloxicam ELISA assay [gentaur.com.pl]
- 3. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
The Critical Role of Certified Reference Materials in the Accurate Analysis of 5'-Carboxy Meloxicam
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of analytical standards for the quantification of 5'-Carboxy Meloxicam.
In the landscape of pharmaceutical analysis, the accuracy and reliability of quantitative data are paramount. This is particularly true for the analysis of drug metabolites like this compound, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The precision of bioanalytical methods hinges significantly on the quality of the reference materials used for calibration and quality control. This guide provides a detailed comparison of using a Certified Reference Material (CRM) versus a non-certified reference standard for the analysis of this compound, supported by experimental data and protocols.
The Cornerstone of Accurate Measurement: Certified Reference Materials
A Certified Reference Material is a standard of the highest metrological quality, for which the property values, their uncertainties, and a statement of metrological traceability have been established. In contrast, a non-certified reference standard may have a stated purity but lacks the comprehensive characterization and documentation of a CRM. The use of a CRM provides a solid foundation for method validation and ensures the comparability and reliability of analytical results across different laboratories and over time.
Comparative Analysis: CRM vs. Non-Certified Standard
To illustrate the impact of reference material quality on analytical performance, we present a comparative summary based on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix. While a direct head-to-head experimental comparison is not publicly available, this guide synthesizes the expected outcomes based on regulatory guidelines and the principles of analytical chemistry.
Table 1: Comparison of a Certified Reference Material (CRM) and a Non-Certified Standard for this compound
| Feature | Certified Reference Material (CRM) | Non-Certified Reference Standard |
| Purity | Accurately determined and certified (e.g., ≥99.5%) with a detailed statement of impurities. | Stated purity (e.g., >98%), but may lack detailed characterization of impurities. |
| Uncertainty | A certified value with a stated measurement uncertainty. | No statement of measurement uncertainty. |
| Traceability | Metrologically traceable to a national or international standard. | Traceability is often not established or documented. |
| Certificate of Analysis | Comprehensive, including certified value, uncertainty, traceability, and impurity profile. | Basic, may only state the nominal purity and lot number. |
| Regulatory Compliance | Meets the stringent requirements of regulatory bodies such as the FDA and EMA. | May not meet the requirements for regulated bioanalysis. |
The seemingly small difference in purity between a CRM and a non-certified standard can have a significant impact on the accuracy of the analytical results. Impurities in the reference standard can lead to an overestimation of the analyte concentration, as the instrument response may be a composite of the analyte and the co-eluting impurities.
Impact on Analytical Performance: A Data-Driven Perspective
The following table summarizes the expected performance of a validated LC-MS/MS method for this compound analysis when using a high-purity CRM versus the potential performance with a lower-purity, non-certified standard. The data for the CRM scenario is based on a published and validated method.[1]
Table 2: Expected Analytical Performance for this compound Quantification
| Parameter | Performance with CRM | Potential Performance with Non-Certified Standard |
| Accuracy (% Bias) | Within ±15% of the nominal concentration | Potentially > ±15% due to impurities in the standard |
| Precision (% CV) | ≤15% | May be acceptable, but accuracy is compromised |
| Linearity (r²) | ≥0.995 | May appear linear, but the slope could be inaccurate |
| Limit of Quantification (LOQ) | Reliably determined | May be artificially inflated due to interfering impurities |
Note: The performance with a non-certified standard is a potential scenario and will depend on the actual purity and impurity profile of the specific standard used.
Experimental Protocols
A robust and validated analytical method is essential to fully leverage the benefits of a CRM. The following is a detailed protocol for the quantification of this compound in oral fluid by LC-MS/MS, adapted from a published study.[1]
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound CRM in methanol.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with methanol to create calibration standards and quality control (QC) samples.
Sample Preparation
-
Protein Precipitation: To 100 µL of the oral fluid sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water with a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: A fixed volume of the reconstituted sample.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Method Validation
The analytical method should be fully validated according to regulatory guidelines, including the assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using Graphviz, illustrate the key workflows and logical relationships in the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical guide for selecting a reference material.
Caption: Impact of reference material choice on data quality.
Conclusion
The choice of reference material is a critical decision in the development and validation of bioanalytical methods. For the accurate and reliable quantification of this compound, the use of a Certified Reference Material is strongly recommended, particularly in regulated environments. A CRM provides the necessary assurance of purity, uncertainty, and traceability, which are essential for generating high-quality data that can withstand scientific and regulatory scrutiny. While non-certified standards may be more readily available or less expensive, the potential for inaccurate results due to unknown impurities can compromise the integrity of a study and lead to costly repetitions and delays. By investing in a high-quality CRM and employing a robustly validated analytical method, researchers can have the utmost confidence in their quantitative data for this compound.
References
A Comparative Guide to Analytical Methods for 5'-Carboxy Meloxicam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of 5'-Carboxy Meloxicam, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Accurate and precise measurement of this metabolite is crucial for pharmacokinetic and metabolism studies. This document focuses on the key performance characteristics of linearity, accuracy, and precision, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The primary method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. For comparative purposes, we also present data for a common alternative analytical technique used for the parent drug, Meloxicam, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), as dedicated methods for the metabolite using this technique are less common.
| Parameter | LC-MS/MS for this compound | HPLC-UV for Meloxicam (Alternative Technique) |
| Linearity Range | 2 - 100 ng/mL[1][2] | 10 - 2400 ng/mL[3] |
| 0.6103 - 625 ng/mL[4][5][6] | 5 - 200 µg/mL[7] | |
| 20 - 120 µg/mL[8] | ||
| 1 - 50 µg/mL[9] | ||
| 0.05 - 50 µg/mL[10] | ||
| Correlation Coefficient (r²) | > 0.995[6] | > 0.9999[3] |
| 0.996[8] | ||
| 0.9956[10] | ||
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][2] | 10 ng/mL[3] |
| 0.6103 ng/mL[4][5][6] | 0.173 µg/mL[10] | |
| 1.00 µg/mL[9] | ||
| Accuracy | Intra- and Inter-day precision and accuracy within 15%[6] | Mean accuracy 98-114%[3] |
| Recovery 99.99-100.46%[8] | ||
| Relative error < 0.7%[9] | ||
| Precision (RSD%) | Intra- and Inter-day CV < 15%[6] | Intra-day 1.6-4.3%, Inter-day 2.4-7.3%[3] |
| RSD < 1.5%[7] | ||
| RSD < 3.9%[9] |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated method for the simultaneous determination of Meloxicam and this compound in human plasma.[1][2]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 20 µL of internal standard solution (e.g., Isoxicam).
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: XBridge™ C18, 3.5 µm, 2.1 x 50 mm.[1]
-
Mobile Phase: 65% methanol in 10 mM ammonium formate (pH 3.0).[1]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Ion Transitions: Specific precursor to product ion transitions for this compound and the internal standard should be monitored.
HPLC-UV Method for Meloxicam in Human Plasma (Alternative Technique Example)
This protocol provides a general framework for the analysis of the parent drug, Meloxicam, which can be adapted.
a. Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma, add 1 mL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.4) (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the LC-MS/MS analysis of this compound in a biological sample.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of meloxicam in human plasma using a HPLC method with UV detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5'-Carboxymeloxicam in Oral Fluid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. eujournal.org [eujournal.org]
A Comparative Guide to the Metabolic Ratio of Meloxicam to 5'-Carboxy Meloxicam
This guide provides a detailed comparison of meloxicam and its primary, pharmacologically inactive metabolite, 5'-Carboxy Meloxicam. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and visual summaries of metabolic pathways and workflows. Understanding this metabolic relationship is critical for evaluating meloxicam's pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.
Metabolic Pathway of Meloxicam
Meloxicam is extensively metabolized in the liver into four main, inactive metabolites.[1][2][3] The principal metabolic pathway involves a two-step oxidation of the 5-methyl group on the thiazolyl ring.[4]
-
Hydroxylation: The initial and rate-limiting step is the hydroxylation of meloxicam to form 5'-hydroxymethyl meloxicam. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][5][6][7]
-
Oxidation: The intermediate, 5'-hydroxymethyl meloxicam, is subsequently oxidized to the final major metabolite, this compound.[1][5] This second step is not mediated by cytochrome P450 enzymes.[1]
The major metabolite, this compound, accounts for approximately 60% of an administered dose, highlighting the significance of this metabolic route in the drug's clearance.[2][8]
Quantitative Data on Meloxicam Metabolism
The metabolic ratio of meloxicam to this compound is not a static value; it is highly dependent on the biological system, time point of measurement, and individual patient factors such as CYP2C9 genotype.[9] The following table summarizes quantitative data from various experimental systems to provide context on the extent of this metabolic conversion.
| Biological System | Parent Drug: Meloxicam | Intermediate: 5'-hydroxymethyl meloxicam | Metabolite: this compound | Key Finding |
| In Vivo (Human) | ~0.2% of dose excreted unchanged in urine.[8] | ~9% of dose excreted in urine.[8] | ~60% of total dose ; ~13% of dose found in urine.[8] | This compound is the most abundant metabolite, confirming extensive metabolism. |
| In Vivo (Rat) | <0.5% of dose recovered unchanged in urine.[4] | ~33% of metabolites in urine.[4] | ~16% of metabolites in urine.[4] | Demonstrates species differences in excretion patterns compared to humans. |
| In Vitro (Human Hepatocytes) | Substrate | Formed and further metabolized.[5][7] | Formed from the intermediate metabolite.[5][7] | Hepatocytes are capable of completing the full two-step oxidation process.[5][7] |
| In Vitro (Human Liver Microsomes) | Substrate | Major metabolite formed.[5][7] | Not significantly formed.[5][7] | Microsomes primarily perform the initial CYP-dependent hydroxylation step.[5][7] |
Experimental Protocol: Quantification by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for accurately quantifying meloxicam and this compound in biological matrices such as plasma.[10][11]
Objective: To simultaneously determine the concentrations of meloxicam and this compound in human plasma to assess pharmacokinetic parameters and metabolic ratios.
1. Materials and Reagents:
-
Meloxicam and this compound reference standards.
-
Internal Standard (IS), e.g., Isoxicam.[10]
-
HPLC-grade methanol and acetonitrile.
-
Ammonium formate.
-
Formic acid.
-
Drug-free human plasma.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 5 µL of the internal standard working solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 1-2 minutes to mix.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: HPLC system (e.g., Shimadzu, Agilent).
-
Column: C18 reverse-phase column (e.g., XBridge™ C18).[10]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and 10 mM ammonium formate (pH adjusted to 3.0).[10]
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
4. Quantification and Data Analysis:
-
Construct calibration curves by plotting the peak area ratio (analyte/IS) against the nominal concentration of spiked standards in plasma.
-
Use a weighted linear regression analysis to determine the concentrations of meloxicam and this compound in the unknown samples.
-
The metabolic ratio at a given time point can be calculated from the resulting concentrations.
References
- 1. ClinPGx [clinpgx.org]
- 2. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review of the clinical pharmacokinetics of meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meloxicam: metabolic profile and biotransformation products in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Meloxicam in human liver involves cytochromes P4502C9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of human cytochrome P-450 3A4-catalyzed meloxicam 5'-methylhydroxylation by quinidine and hydroquinidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. uspharmacist.com [uspharmacist.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5'-Carboxy Meloxicam: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5'-Carboxy Meloxicam, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Adherence to these protocols is essential for minimizing risks and complying with stringent regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with this compound. As a derivative of Meloxicam, which is known to be toxic if swallowed and can cause skin and eye irritation, similar precautions should be taken.[1][2][3] Always handle this compound in a well-ventilated area or under a chemical fume hood.[1] Appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Category | Required PPE | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles; face shield | Goggles should be worn for maximum protection. A face shield is necessary when there is a risk of splashing.[3] |
| Skin and Body Protection | Laboratory coat | A full-length lab coat should be worn and buttoned to protect from accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | If dust formation is likely, a NIOSH-approved respirator may be required. |
II. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including compounds like this compound, is regulated by multiple federal and state agencies. The primary federal regulations in the United States are overseen by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[4][5][6] A key component of the EPA's regulations is Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[4][7][8] A crucial mandate across these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[4]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that prevents its release into the environment. The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Characterization
Step 2: Waste Collection and Segregation
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Use containers that are leak-proof, have a secure lid, and are compatible with the chemical.[5]
-
It is common practice to use color-coded containers for different types of pharmaceutical waste. For RCRA hazardous pharmaceutical waste, black containers are often used.[5]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Note the approximate concentration and quantity of the waste.
-
List any other chemicals present in the waste mixture.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Hazardous pharmaceutical waste is typically sent for incineration at a licensed treatment facility.[4][5]
-
Provide the EHS office with a complete and accurate description of the waste.
Step 6: Documentation
-
Maintain a detailed record of the waste generated, including the chemical name, quantity, and the date of disposal. This is crucial for regulatory compliance.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
V. Degradation of Meloxicam
Studies on the degradation of Meloxicam have shown that it is susceptible to hydrolytic (acidic and basic) and oxidative degradation.[9][10] This underscores the importance of proper disposal, as improper handling could lead to the formation of various degradation products with unknown toxicities and environmental impacts. The parent compound has been shown to be relatively stable under dry heat and when exposed to light in its solid state.[9][10]
By adhering to these established procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pccarx.com [pccarx.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Essential Safety and Logistics for Handling 5'-Carboxy Meloxicam
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 5'-Carboxy Meloxicam.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for the closely related compound, Meloxicam, and general laboratory safety best practices. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Hazard Summary and Personal Protective Equipment
Based on information for Meloxicam, this compound is anticipated to be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a robust PPE protocol is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][2][3][4] Must be ANSI Z87.1 compliant.[5] | Protects against splashes, dust, and flying particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile gloves.[2][4] Consider double-gloving for added protection.[2] | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A lab coat is the minimum requirement.[2][3] Consider a chemically resistant apron for splash hazards. | Protects clothing and skin from contamination. |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved respirator (e.g., N95) should be used. | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes.[3][4] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the compound, put on all required PPE as outlined in the table above.
-
-
Handling the Compound :
-
When weighing the solid form, do so within a fume hood to avoid generating dust.
-
Avoid direct contact with the compound. Use spatulas and other appropriate tools.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Decontamination :
-
Storage :
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused this compound, contaminated gloves, weigh paper, and other solid materials in a designated, clearly labeled hazardous waste container.[8][9]
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container.[9] Do not mix with other waste streams unless permitted by your institution.[9]
-
Sharps : Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
-
Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8]
-
-
Storage of Waste :
-
Store sealed waste containers in a designated, secure hazardous waste accumulation area.[8]
-
-
Final Disposal :
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of this compound waste.
References
- 1. pccarx.com [pccarx.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
